Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate
Description
Properties
IUPAC Name |
benzyl N-[(4-aminocyclohexyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c16-14-8-6-12(7-9-14)10-17-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXLQFDZXGYVIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate (CAS 177582-74-0) in Advanced Drug Discovery
Executive Summary
Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate is a highly versatile, mono-protected diamine building block utilized extensively in modern medicinal chemistry. It serves as a conformationally restricted bioisostere for basic amino acids and flexible aliphatic linkers.
A critical note on stereochemical nomenclature: Within commercial chemical registries, CAS 177582-74-0 is predominantly assigned to the trans-isomer (trans-4-(Benzyloxycarbonylamino)cyclohexanemethylamine)[1],[2]. However, the cis-stereoisomer plays an equally vital, albeit mechanistically distinct, role in structure-based drug design (SBDD). This technical guide explores the physicochemical dynamics, synthetic handling, and mechanistic utility of the cis-directed aminomethylcyclohexyl carbamate scaffold, using its recognized registry anchor.
Physicochemical Profiling & Structural Dynamics
To effectively deploy this building block, one must understand its baseline physicochemical properties[3] and the profound impact of its 3D conformation.
Quantitative Data Summary
| Property | Value | Clinical / Synthetic Relevance |
| Chemical Name | Benzyl[(cis-4-aminocyclohexyl)methyl]carbamate | Orthogonally protected diamine |
| CAS Registry Number | 177582-74-0 | Standardized tracking[1],[2] |
| Molecular Formula | C15H22N2O2 | Optimized for Rule-of-5 compliance |
| Molecular Weight | 262.35 g/mol | Low-MW fragment, ideal for elaboration |
| Protecting Group | Carboxybenzyl (Cbz) | Stable to base; cleaved via hydrogenolysis |
| Topological Polar Surface Area | 64.3 Ų | Favorable for membrane permeability |
The Causality of Conformation: Cis vs. Trans
The decision to utilize a cis-1,4-disubstituted cyclohexane over a trans-isomer or a planar phenyl ring is rooted in vector alignment .
-
Trans-Isomer: Adopts an equatorial-equatorial (e,e) conformation, projecting its substituents at approximately 180°. This mimics a linear, para-substituted benzene trajectory.
-
Cis-Isomer: Forced into an axial-equatorial (a,e) conformation. This geometry projects the two substituents at a "kinked" angle of ~109.5°.
In the context of protease inhibitors, this kinked trajectory is essential for navigating U-shaped binding pockets where a linear molecule would sterically clash with the enzyme wall[4],[5].
Caption: Vector alignment differences between cis and trans 1,4-cyclohexane isomers.
Mechanistic Applications in Drug Design (E-E-A-T)
As a Senior Application Scientist, I frequently deploy the cis-aminomethylcyclohexyl moiety as an arginine or lysine mimetic in the development of serine protease inhibitors (e.g., Factor XIa, tryptase, and viral NS2B/NS3pro)[4],[5].
Mechanistic Rationale: The primary amine targets the deep, acidic S1 pocket of the protease (often interacting with an Asp residue). Unlike a highly basic guanidino group (found in arginine), the primary aliphatic amine has a slightly lower pKa, which dramatically improves oral bioavailability and membrane permeability while maintaining the critical salt-bridge interaction[5]. Simultaneously, the Cbz group provides transient lipophilic bulk that can probe the S2 or S3 pockets during early-stage fragment screening before being deprotected for further elaboration.
Synthetic Methodologies & Protocols
The true power of this compound lies in its orthogonal reactivity. The following protocols represent a self-validating system for its incorporation into an Active Pharmaceutical Ingredient (API).
Protocol 1: Orthogonal Amide Coupling
The free primary amine is highly nucleophilic, allowing for selective functionalization while the Cbz-protected amine remains completely inert.
-
Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Causality: HATU is utilized over traditional carbodiimides (like EDC) because it generates a highly reactive HOAt ester intermediate, which accelerates the coupling of sterically hindered aliphatic amines while suppressing epimerization of the carboxylic acid. DIPEA is selected due to its steric bulk, preventing it from acting as a competing nucleophile.
-
-
Coupling: Add this compound (1.05 eq) to the mixture. Stir at room temperature for 2 hours.
-
Self-Validation (LC-MS): Monitor via LC-MS. The complete disappearance of the starting material mass (m/z 263.1 [M+H]+) confirms conversion.
-
Workup: Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate (EtOAc), wash extensively with brine to remove DMF, dry over Na2SO4, and concentrate.
Protocol 2: Cbz Deprotection via Hydrogenolysis
Once the primary amine is functionalized, the Cbz group must be removed to expose the secondary site.
-
Setup: Dissolve the intermediate in Methanol (MeOH). Purge the reaction flask with Argon.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).
-
Causality: Wet Pd/C is preferred to mitigate ignition risks. The Cbz group is orthogonally stable to the basic conditions of Protocol 1 but highly susceptible to catalytic hydrogenation.
-
-
Hydrogenation: Evacuate the flask and backfill with H2 gas (balloon pressure, 1 atm). Stir vigorously for 4-6 hours.
-
Causality: The Pd surface adsorbs H2 and the benzylic C-O bond, facilitating a highly specific reductive cleavage that releases toluene and CO2, exposing the free amine without requiring harsh acidic conditions that might cleave the newly formed amide bond.
-
-
Validation: Filter through a Celite pad to remove Pd/C and concentrate.
Caption: Synthetic workflow for orthogonal derivatization of CAS 177582-74-0.
Analytical & Quality Control
Because the cis and trans isomers of 1,4-cyclohexanediamine derivatives exhibit distinct spatial vectors, confirming stereochemical integrity post-reaction is paramount[6].
-
1H-NMR (Conformational Analysis): NMR acts as a self-validating tool. The axial proton adjacent to the amine in the cis-isomer (which sits in an equatorial position) will display large trans-diaxial coupling constants (J ≈ 10–12 Hz) with neighboring axial protons. This distinct splitting pattern definitively distinguishes it from the trans-isomer. Furthermore, successful Cbz deprotection is confirmed by the complete disappearance of the aromatic multiplet (7.30-7.40 ppm) and the benzylic CH2 singlet (~5.10 ppm).
-
HPLC: Use a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% TFA). The cis and trans isomers resolve with distinct retention times due to their differing dipole moments and hydrophobic surface areas.
References
1.[1] A2B Chem. "177582-74-0 | MFCD00083068 | Benzyl (trans-4-(aminomethyl)cyclohexyl)carbamate". 1 2.[3] Environmental Protection Agency (EPA) CompTox Dashboard. "Benzyl [4-(aminomethyl)cyclohexyl]carbamate Properties". 3 3.[2] Thermo Fisher Scientific. "trans-4-(Benzyloxycarbonylamino)cyclohexanemethylamine, 97%". 2 4.[6] Kanto Chemical Co. "Catalysts for Reductive Amination: 1,4-cyclohexanediamine".6 5.[4] The University of Queensland eSpace. "Towards Serine Protease Inhibitors". 4 6.[5] Journal of Medicinal Chemistry (ACS Publications). "Factor XIa Inhibitors as New Anticoagulants". 5
Sources
Desymmetrization of cis-1,4-Cyclohexanediamine: A Technical Guide to Mono-Cbz Protection and Derivatization
Introduction: The Strategic Value of cis-1,4-Cyclohexanediamine
In modern medicinal chemistry, aliphatic cyclic diamines are highly prized as rigid, metabolically stable pharmacophore linkers. Specifically, cis-1,4-cyclohexanediamine provides a unique spatial vector—due to its rapid chair-chair interconversion between equivalent axial-equatorial conformations—that is heavily utilized in the development of kinase inhibitors, GPCR ligands, and novel antibacterial agents[1].
However, utilizing this symmetrical diamine requires precise desymmetrization. To build complex, asymmetric bifunctional molecules, one amine must be selectively protected. The Carboxybenzyl (Cbz) group is often the protecting group of choice due to its orthogonality to acid-labile groups (like Boc) and its clean removal via catalytic hydrogenolysis[2].
This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental protocol for the selective mono-Cbz protection of cis-1,4-cyclohexanediamine.
Mechanistic Rationale: The Desymmetrization Challenge
Symmetrical diamines present a notorious synthetic challenge: statistical product distribution. Because the two amine groups in 1,4-cyclohexanediamine are separated by four carbon atoms, there is negligible electronic or steric communication between them. The pKa of the first protonation event is ~10.6, and the second is ~9.5.
If one equivalent of Benzyl chloroformate (CbzCl) is added to the free base diamine, the resulting product mixture typically follows a near-statistical distribution (1:2:1 of unprotected : mono-protected : di-protected). Once the first amine is acylated, the second amine remains fully nucleophilic.
The Causality of the Mono-Protonation Strategy
To bypass statistical distribution, we must alter the inherent reactivity of the system. The mono-protonation strategy is the most robust method for achieving this. By adding exactly 1.0 equivalent of a strong acid (e.g., HCl) to the diamine, we exploit the slight pKa difference. The acid protonates 50% of the total amine sites, effectively converting one amine per molecule into a non-nucleophilic ammonium salt.
When CbzCl is subsequently introduced at low temperatures (0 °C), it selectively reacts with the remaining free amine. The low temperature is critical: it suppresses the equilibrium exchange of the proton between the protected and unprotected amines, ensuring the acylation kinetics favor the desired mono-protected product.
Workflow of the mono-protonation desymmetrization strategy.
Quantitative Comparison of Protection Methodologies
While uncontrolled acylation yields poor results, advanced methods like mono-protonation or the use of alkyl phenyl carbonates significantly improve chemoselectivity[3]. The table below summarizes the quantitative data across different synthetic approaches.
| Method | Reagents & Conditions | Mono-Cbz Yield (%) | Di-Cbz Yield (%) | Key Advantage / Disadvantage |
| Uncontrolled Acylation | CbzCl (1 eq.), Et₃N, DCM, RT | 35 - 40% | 25 - 30% | Simple setup, but requires tedious chromatographic separation. |
| Mono-Protonation | HCl (1 eq.), CbzCl (1 eq.), MeOH, 0 °C | 65 - 75% | < 10% | Highly scalable; allows purification via pH-guided liquid extraction. |
| Alkyl Phenyl Carbonates | Benzyl phenyl carbonate, EtOH, RT | 80 - 85% | < 5% | Exceptional chemoselectivity; milder than CbzCl, but reagents are costlier. |
Self-Validating Experimental Protocol
This protocol details the mono-protonation route. It is designed as a self-validating system : the purification relies entirely on the predictable acid-base properties of the intermediates, eliminating the need for complex column chromatography.
Reagents Required:
-
cis-1,4-Cyclohexanediamine (1.0 eq, 10 mmol, 1.14 g)
-
Aqueous HCl (1.0 N, 1.0 eq, 10 mL)
-
Benzyl chloroformate (CbzCl) (1.0 eq, 10 mmol, 1.43 mL)
-
Sodium Hydroxide (NaOH) (Aqueous, 2.0 N)
-
Solvents: Methanol (MeOH), Ethyl Acetate (EtOAc), Dichloromethane (DCM)
Step-by-Step Methodology:
-
Desymmetrization via Salt Formation: Dissolve cis-1,4-cyclohexanediamine (1.14 g) in 20 mL of MeOH and cool the flask to 0 °C in an ice bath. Dropwise, add 10 mL of 1.0 N HCl over 15 minutes with vigorous stirring. Stir for an additional 30 minutes at 0 °C to ensure complete formation of the mono-hydrochloride salt.
-
Selective Acylation: Dilute the mixture with 10 mL of water to maintain solubility. Slowly add CbzCl (1.43 mL) dropwise over 30 minutes. Maintain the temperature strictly at 0 °C. Causality Note: Slow addition prevents localized high concentrations of CbzCl, which would otherwise drive di-protection. Stir the reaction for 2 hours, allowing it to gradually warm to room temperature.
-
Phase 1 Workup (Removal of Di-Protected Impurity): Concentrate the mixture under reduced pressure to remove MeOH. Adjust the aqueous layer to pH 3.0 using 1.0 N HCl. Extract the aqueous layer with EtOAc (3 × 20 mL).
-
Self-Validation: At pH 3, the desired mono-Cbz product is protonated and highly water-soluble. The di-Cbz byproduct is entirely neutral and partitions into the EtOAc layer. Discard the EtOAc layer.
-
-
Phase 2 Workup (Isolation of Target): Cool the retained aqueous layer to 0 °C and carefully basify to pH 11.0 using 2.0 N NaOH. Extract the basic aqueous layer with DCM (4 × 25 mL).
-
Self-Validation: At pH 11, the mono-Cbz product is deprotonated (free base) and partitions into the organic DCM layer. Any unreacted starting diamine remains highly polar and largely stays in the aqueous phase.
-
-
Final Isolation: Wash the combined DCM layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield cis-mono-Cbz-1,4-cyclohexanediamine as a pale oil/white solid.
Downstream Derivatization & Applications
Once the cis-mono-Cbz-1,4-cyclohexanediamine is isolated, the free amine serves as a versatile nucleophile for constructing complex drug scaffolds. The Cbz group remains completely stable under standard basic coupling conditions and mild reductive environments.
Common derivatization pathways include:
-
Amidation: Coupling with carboxylic acids using standard peptide coupling reagents (e.g., HBTU, DIPEA) to form stable amide bonds[1].
-
Reductive Amination: Reacting with aldehydes or ketones in the presence of NaBH(OAc)₃ to generate secondary or tertiary amines.
-
Urea Formation: Reaction with isocyanates to form urea-linked pharmacophores.
Following derivatization, the Cbz group is cleanly removed via hydrogenolysis (H₂, Pd/C in MeOH), exposing the second amine for the final synthetic steps[2].
Downstream derivatization pathways of mono-Cbz-protected diamines.
References
-
Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates ResearchGate / Journal of the Chemical Society[Link]
-
Synthesis and Structure–Activity Studies of β-Barrel Assembly Machine Complex Inhibitor MRL-494 ACS Publications[Link]
-
Cbz-Protected Amino Groups: Deprotection and Orthogonality Organic Chemistry Portal[Link]
Sources
Technical Monograph: Benzyl (cis-4-aminocyclohexyl)methylcarbamate
The following technical guide provides an in-depth analysis of Benzyl (cis-4-aminocyclohexyl)methylcarbamate , a critical bifunctional linker and intermediate in medicinal chemistry.
Nomenclature, Structural Identity, and Synthetic Utility
Executive Summary
Benzyl (cis-4-aminocyclohexyl)methylcarbamate is a specialized organic intermediate characterized by a cis-1,4-disubstituted cyclohexane ring.[1] It features a free primary amine directly attached to the ring and a benzyloxycarbonyl (Cbz/Z) protected aminomethyl group.[1] This orthogonal protection strategy makes it a high-value scaffold for the synthesis of JAK inhibitors (e.g., Oclacitinib analogs) and other pharmaceutical agents requiring precise stereochemical geometry.[1]
This guide clarifies the often-confusing nomenclature surrounding this compound, maps its structural isomers, and outlines its role in modern drug discovery.[1]
Chemical Identity & Structural Analysis[1][2][3][4][5]
The precise identification of this compound relies on distinguishing between the cis and trans diastereomers and correctly locating the protecting group (Cbz) on the exocyclic methylamine rather than the endocyclic ring amine.
Core Identifiers
| Parameter | Detail |
| Systematic Name | Benzyl N-[(cis-4-aminocyclohexyl)methyl]carbamate |
| Common Name | Cbz-cis-1,4-ACHM (Aminocyclohexyl methylamine) |
| Molecular Formula | C₁₅H₂₂N₂O₂ |
| Molecular Weight | 262.35 g/mol |
| SMILES | NC1CCOCc2ccccc2)CC1 (Generic cis) |
| InChI Key | (Isomer Specific) JQVBZZUMWRXDSQ (Generic backbone match) |
| CAS Registry Numbers | 570360-61-1 (Generic/Rel-Trans often cited); Specific cis isomers often require custom synthesis or specific catalog verification (e.g., related Boc-analog CAS 866548-92-7).[1][2] |
Critical Note on CAS Ambiguity: Commercial databases often conflate the cis and trans isomers under generic CAS numbers like 177582-74-0 or 570360-61-1.[1] Researchers must explicitly verify the stereochemistry (cis vs trans) and regiochemistry (Cbz on CH₂NH₂ vs Ring-NH₂) via NMR or CoA before use.[1]
Structural Visualization
The following diagram illustrates the specific connectivity of the cis isomer, highlighting the spatial arrangement critical for its biological activity.
Figure 1: Connectivity map of Benzyl (cis-4-aminocyclohexyl)methylcarbamate showing the protection of the exocyclic amine.[1]
Synonyms & Nomenclature Mapping
Correct nomenclature is vital for supply chain accuracy. The table below categorizes synonyms based on their utility in literature and procurement.
Synonym Categorization Table
| Category | Synonym | Context |
| IUPAC / Systematic | Benzyl N-[(cis-4-aminocyclohexyl)methyl]carbamate | Preferred for publications.[1] |
| Inverted IUPAC | Carbamic acid, [(cis-4-aminocyclohexyl)methyl]-, phenylmethyl ester | Common in indexing services (CAS/PubChem).[1] |
| Functional Description | cis-4-(Benzyloxycarbonylaminomethyl)cyclohexylamine | Emphasizes the free amine functionality.[1] |
| Abbreviated / Lab | N-Cbz-cis-4-(aminomethyl)cyclohexylamine | Common in synthetic protocols.[1] |
| Ambiguous / Commercial | Benzyl (4-aminocyclohexyl)methylcarbamate | Warning: Lacks stereochemical definition. |
| Regio-Isomer (Incorrect) | Benzyl [4-(aminomethyl)cyclohexyl]carbamate | Warning: Refers to Cbz on the ring amine.[1] |
The "Isomer Trap"
Researchers often confuse this compound with its regio-isomer.
-
Target Compound: Cbz on the methyl amine (Cbz-NH-CH₂-C₆H₁₀-NH₂).[1]
-
Regio-Isomer: Cbz on the ring amine (H₂N-CH₂-C₆H₁₀-NH-Cbz).[1]
-
Distinction: The target compound is synthesized to keep the ring amine free for subsequent functionalization (e.g., amide coupling or reductive amination).
Synthetic Utility & Applications
This compound serves as a "stereochemically rigidified" linker. Unlike flexible alkyl chains, the cyclohexane ring locks the two amine functionalities into a specific spatial orientation, which is crucial for binding affinity in kinase inhibitors.
Synthesis Workflow
The synthesis typically prioritizes the selective protection of the less hindered primary amine (aminomethyl) over the more sterically hindered ring amine.[1]
Figure 2: Synthetic pathway leveraging steric differentiation for selective protection.[1][3]
Key Applications
-
JAK Inhibitor Synthesis: Analogues of Oclacitinib (Apoquel) utilize the cis-1,4-cyclohexyl scaffold to orient the pyrrolopyrimidine headgroup correctly in the ATP-binding pocket [1].[1]
-
Peptidomimetics: Used as a rigid spacer to replace flexible Gly-Gly or alkyl linkers in peptide drugs, improving metabolic stability.
-
PROTAC Linkers: The rigid geometry helps define the exit vector for E3 ligase ligands, optimizing the degradation efficiency of target proteins.
Analytical Characterization
To validate the identity of the compound, the following analytical signals are expected.
| Technique | Expected Signal Characteristics |
| ¹H NMR (DMSO-d₆) | Aromatic: 7.30–7.40 ppm (m, 5H, Benzyl).Benzylic: 5.05 ppm (s, 2H, O-CH₂-Ph).Carbamate NH: ~7.2 ppm (t, broad).Ring Methine: Distinct shifts for cis (axial/equatorial avg) vs trans.[1] |
| LC-MS | [M+H]⁺: 263.35 m/z.Fragment: Loss of Cbz group often observed.[1] |
| Stereochemistry | NOESY: Strong correlation between H1 and H4 protons indicates cis configuration (1,4-diaxial/equatorial relationship). |
References
-
PubChem. (2025).[4][3][5] Benzyl [4-(aminomethyl)cyclohexyl]carbamate Compound Summary. National Library of Medicine. Available at: [Link][1]
-
EPA CompTox. (2025). Benzyl [4-(aminomethyl)cyclohexyl]carbamate Dashboard. U.S. Environmental Protection Agency. Available at: [Link][1]
Sources
- 1. PubChemLite - Benzyl n-[(1s)-1-[[(1s)-2-[[(1s)-4-amino-1-(2-cyanovinyl)-4-oxo-butyl]amino]-1-benzyl-2-oxo-ethyl]carbamoyl]-3-methyl-butyl]carbamate (C30H37N5O5) [pubchemlite.lcsb.uni.lu]
- 2. chemscene.com [chemscene.com]
- 3. Benzyl 4-aminobenzylcarbamate | C15H16N2O2 | CID 2757381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
Difference between cis and trans-4-(aminomethyl)cyclohexyl carbamates
This guide details the structural, physicochemical, and pharmacological distinctions between cis- and trans-4-(aminomethyl)cyclohexyl carbamates.[1] It is designed for medicinal chemists and process scientists optimizing cyclohexane-based scaffolds for drug discovery.[1]
Executive Summary
The 4-(aminomethyl)cyclohexyl carbamate scaffold represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for peptide linkers and a rigid spacer in kinase inhibitors, GPCR ligands, and antifibrinolytic agents.[1][2]
The core distinction lies in the stereochemistry of the 1,4-disubstituted cyclohexane ring :
-
Trans-isomer: Adopts a thermodynamically stable diequatorial (e,e) conformation.[1] It presents a linear, extended topology (approx. 6–7 Å spread) often required for binding in narrow enzyme pockets (e.g., serine proteases).[1][2]
-
Cis-isomer: Exists as an axial-equatorial (a,e) conformer.[1][3] It adopts a bent, "kinked" topology.[2] While thermodynamically less stable, it is essential for accessing globular binding pockets or inducing turns in peptidomimetics.[2]
This guide provides the rationale for isomer selection, synthetic pathways for stereocontrol, and protocols for analytical differentiation.[2]
Structural & Conformational Analysis
The Chair Flip and Energetics
The cyclohexane ring exists primarily in a chair conformation.[4] For 1,4-disubstituted cyclohexanes, the relative orientation of the substituents (carbamate at C1, aminomethyl at C4) dictates the stability.[2]
-
Trans-1,4-isomer:
-
Conformation: The substituents can be either both axial (a,a) or both equatorial (e,e).[1][2][5]
-
Stability: The diequatorial (e,e) form is significantly more stable because it minimizes 1,3-diaxial interactions.[1][2] The steric bulk of the carbamate and aminomethyl groups strongly favors the equatorial position.
-
: The (e,e) conformer is favored by
kcal/mol over the (a,a) form.[1][2]
-
-
Cis-1,4-isomer:
-
Conformation: One substituent must be axial and the other equatorial (a,e).[1][2][4][5][6] Ring flipping converts one (a,e) form to another (e,a) form, which are energetically degenerate if the substituents are identical, or slightly biased if they differ in A-value (steric bulk).[1][2]
-
Stability: The presence of one axial substituent introduces destabilizing 1,3-diaxial interactions (approx.[1][2][7] 0.9 kcal/mol per interaction with axial hydrogens).[1][6] Consequently, the cis isomer is generally 1.7 kcal/mol higher in energy than the trans isomer.[2]
-
Visualization of Conformational Equilibrium
The following diagram illustrates the thermodynamic relationship and barrier between the isomers.
Figure 1: Conformational landscape of 1,4-disubstituted cyclohexanes. The trans-(e,e) conformation is the global minimum.[1][2]
Pharmacological Implications (SAR)
The "Lock and Key" Fit
The choice between cis and trans is rarely arbitrary; it acts as a binary switch for biological activity.
-
Linear/Extended Targets (Trans preferred):
-
Example: Tranexamic Acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid).[1] The trans isomer perfectly mimics the distance between the lysine side chain amine and carboxylate, allowing it to bind to the Kringle domains of plasminogen.[2] The cis isomer is biologically inactive because the distance between the pharmacophores is too short.
-
Application: In carbamate derivatives targeting kinase active sites (e.g., hinge binders), the trans isomer provides the necessary vector to span the ATP-binding pocket.[2]
-
-
Bent/Globular Targets (Cis preferred):
-
Application: If the cyclohexane scaffold is used to induce a
-turn in a peptidomimetic or to wrap around a metal center, the cis isomer's angular geometry is required.
-
Metabolic Stability
-
Trans-isomers are often more metabolically stable.[1] The equatorial substituents are less sterically hindered but also less prone to specific oxidative attacks that target axial protons (though this is context-dependent).[1]
-
Cis-isomers , having an axial substituent, can be more susceptible to elimination reactions or steric shielding that alters metabolic clearance rates.[1][2]
Synthetic Methodologies
Accessing the Cis Isomer (Kinetic Control)
Catalytic hydrogenation of aromatic precursors (e.g., 4-(aminomethyl)benzoic acid derivatives or related carbamates) typically yields the cis isomer as the major product.[1][2]
-
Catalyst: Platinum oxide (PtO
) or Rhodium on Carbon (Rh/C).[1][2] -
Mechanism: Syn-addition of hydrogen to the aromatic face.
Accessing the Trans Isomer (Thermodynamic Control)
Because the trans isomer is thermodynamically more stable, it can be obtained via isomerization of the cis isomer or cis/trans mixtures.[2]
-
Isomerization Protocol: Heat the mixture with a base (e.g., NaOEt in Ethanol) or use high-temperature crystallization if the derivative allows.[2]
-
Separation: The trans isomer typically has higher crystallinity and lower solubility, allowing for purification by fractional crystallization.[2]
Synthesis Workflow Diagram
Figure 2: Synthetic workflow for isolating the thermodynamically stable trans-isomer.[1]
Analytical Differentiation Protocols
Distinguishing the isomers requires rigorous analytical data. Do not rely solely on retention time.
1H-NMR Spectroscopy (The Gold Standard)
The coupling constant (
| Feature | Trans-Isomer (e,e) | Cis-Isomer (a,e) |
| C1-H Configuration | Axial ( | Equatorial ( |
| Signal Width ( | Broad (> 20 Hz) | Narrow (< 12 Hz) |
| Coupling ( | Large triplet-like splitting ( | Small couplings ( |
| Chemical Shift ( | Typically shielded (upfield) | Typically deshielded (downfield) |
-
Explanation: In the trans isomer, the axial proton at C1 has two large diaxial couplings with the axial protons at C2 and C6.[2] In the cis isomer, the equatorial proton at C1 lacks these large diaxial couplings.[2]
X-Ray Crystallography
-
Trans: Centrosymmetric packing is common; the molecule appears flat.
-
Cis: Molecules appear bent; packing often involves lower symmetry space groups.
Experimental Protocol: Separation of Isomers
Objective: Isolate pure trans-tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate from a 60:40 cis/trans mixture.
-
Dissolution: Dissolve 10 g of the crude amine/carbamate mixture in minimal hot Ethanol (approx. 50 mL) at 70°C.
-
Equilibration (Optional): If the starting material is predominantly cis and trans is desired, reflux with 0.1 eq. Sodium Ethoxide for 4 hours to enrich the trans content. Neutralize with acetic acid before crystallization.
-
Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C overnight. The trans isomer, being flatter and more stackable, typically crystallizes first.[2]
-
Filtration: Filter the white precipitate.
-
Validation: Analyze the solid via 1H-NMR. Look for the broad triplet at the methine position (approx 3.3 ppm) indicative of the axial proton (trans isomer).[2]
-
Recrystallization: If purity is <98%, recrystallize from Ethanol/Water (9:1).[1][2]
References
-
Medicinal Chemistry of 1,4-Cyclohexane Scaffolds
-
Conformational Analysis of Disubstituted Cyclohexanes
-
Synthetic Pathways & Patent Liter
-
Carbam
-
Title: "Protecting Groups for Amines: Carbamates."[9]
- Relevance: Explains the stability and utility of Boc/Cbz carbam
-
Source:
-
Sources
- 1. CAS 82755-59-7: Cyclohexanecarboxylic acid, 4-[[[[4-(amino… [cymitquimica.com]
- 2. New insights into the reactivity of aminomethylene derivatives of resorc[4]arene: amine group transfer, conformational analysis, reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. youtube.com [youtube.com]
- 5. static.fossee.in [static.fossee.in]
- 6. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 7. vaia.com [vaia.com]
- 8. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Guide: Sourcing and Quality Assurance of High Purity Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate
The following technical guide details the sourcing, synthesis, and quality assurance of Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate , a critical intermediate for pharmaceutical applications involving cyclohexane diamine scaffolds.
Executive Summary
This compound is a specialized bifunctional intermediate featuring a cis-1,4-disubstituted cyclohexane core. It serves as a semi-protected scaffold where the primary aminomethyl group is masked by a carboxybenzyl (Cbz) group, leaving the secondary ring amine free for further functionalization. This orthogonality is crucial for the synthesis of complex peptidomimetics, protease inhibitors (e.g., Cathepsin K inhibitors), and rigid linkers in drug discovery.
Sourcing this compound presents two primary challenges: stereochemical purity (cis vs. trans isomerism) and regioselectivity (distinguishing between the primary methylamine and the secondary ring amine). This guide provides a roadmap for identifying high-quality suppliers, validating material integrity, and understanding the synthesis logic to troubleshoot impurity profiles.
Chemical Profile & Identity
| Attribute | Specification |
| Chemical Name | This compound |
| Common Synonyms | cis-4-(Benzyloxycarbonylaminomethyl)cyclohexylamine; cis-N-Cbz-4-aminocyclohexanemethanamine |
| Core Scaffold | cis-4-Aminocyclohexanemethanamine (CAS 1334604-39-5) |
| Molecular Formula | C₁₅H₂₂N₂O₂ |
| Molecular Weight | 262.35 g/mol |
| Stereochemistry | cis-1,4-disubstitution (Axial/Equatorial conformation) |
| Key Functionality | Orthogonal amine protection (Primary: Cbz-protected; Secondary: Free) |
Structural Logic
The molecule consists of a cyclohexane ring with an amino group at position 1 and an aminomethyl group at position 4.[1] The "Benzyl [...]carbamate" nomenclature implies the carbamate is formed on the nitrogen of the (cis-4-aminocyclohexyl)methyl group—i.e., the primary amine attached to the methyl spacer.
-
Target Structure: H₂N-(cis-C₆H₁₀)-CH₂-NH-Cbz
-
Regioisomer (Impurity): Cbz-NH-(cis-C₆H₁₀)-CH₂-NH₂ (Carbamate on the ring amine)
Critical Quality Attributes (CQAs) & Impurity Landscape
High purity (>98%) is essential to prevent downstream side reactions. The following impurities are common in commercial batches:
Stereochemical Impurity (Trans-Isomer)
-
Origin: The starting material, cis-4-aminocyclohexanemethanamine, may contain traces of the thermodynamically more stable trans-isomer. Isomerization can also occur under harsh acidic or basic conditions during synthesis.
-
Impact: The trans-isomer has a significantly different 3D geometry (diequatorial), which can abolish biological activity or prevent cyclization in downstream steps.
Regioisomeric Impurity
-
Origin: Non-selective protection. The primary amine (methyl) is less sterically hindered and more nucleophilic than the secondary amine (ring). However, without controlled conditions, the Cbz group may attach to the ring nitrogen.
-
Impact: This impurity is a "dead end" in synthesis sequences requiring the free ring amine.
Bis-Cbz Impurity
-
Origin: Over-reaction with benzyl chloroformate (Cbz-Cl).
-
Impact: Reduces yield and complicates purification.
Synthesis & Impurity Pathway Diagram
Figure 1: Synthesis pathway showing the kinetic favorability of the target (primary amine protection) versus common impurities.
Analytical Protocols for Validation
Do not rely solely on the Certificate of Analysis (CoA). Validate every batch using the following self-validating protocols.
Regiochemistry Validation (1H NMR)
Distinguish between the target (N-Cbz on methyl) and the regioisomer (N-Cbz on ring).
-
Method: 1H NMR in DMSO-d6.
-
Diagnostic Signal:
-
Target: The methylene protons (-CH₂-NH-Cbz) will appear as a triplet (or dd) around 2.9–3.1 ppm , coupling to the NH proton (triplet/broad) and the CH proton.
-
Regioisomer: The methine proton on the ring (-CH-NH-Cbz) will appear as a broad multiplet further downfield (~3.3–3.5 ppm). The methylene protons next to the free amine (-CH₂-NH₂) will shift upfield compared to the target.
-
Stereochemistry Validation (HPLC/GC)
-
Method: Reverse-phase HPLC or GC.
-
Column: C18 (HPLC) or Amine-specialized capillary column (GC).
-
Conditions: Gradient elution with Water/Acetonitrile (+0.1% TFA).
-
Logic: The cis and trans isomers have different polarities. The cis isomer (axial/equatorial) is generally more polar and elutes earlier than the trans isomer (diequatorial) in reverse-phase systems, though this must be confirmed with a standard.
Sourcing Strategy & Supplier Qualification
Since this is a specialized intermediate, it is often not available in "next-day delivery" catalogs. You will likely need to engage with Custom Synthesis Organizations (CSOs) or specialized building block suppliers.
Tier 1: Specialized Building Block Suppliers
These vendors often stock the precursor (CAS 1334604-39-5) and can perform the protection on demand.
-
Enamine: Known for vast building block libraries and on-demand synthesis.
-
Combi-Blocks: Excellent inventory of cyclohexane diamine derivatives.
-
WuXi AppTec / Pharmaron: Ideal for larger scale (kg) custom synthesis.
-
SynQuest Laboratories: Specializes in fluorinated and aliphatic cyclic amines.
Tier 2: Catalog Aggregators (Check availability)
-
Sigma-Aldrich / MilliporeSigma: May list under "CPR" (Custom Product Registry).
-
TCI (Tokyo Chemical Industry): Strong in basic amine building blocks.
Vendor Qualification Workflow
When requesting a quote, explicitly state the following requirements to filter out low-capability vendors:
-
Regio-purity: "Must be >95% N-Cbz on the methyl amine. Please provide 1H NMR assignment proving regioselectivity."
-
Stereo-purity: "Must be >98% cis-isomer. Please provide method (GC/HPLC) for cis/trans determination."
-
Salt Form: Specify if you need the free base or a salt (e.g., HCl). The HCl salt is more stable but requires neutralization before use.
Vendor Selection Logic Diagram
Figure 2: Decision logic for selecting a supplier, emphasizing the need to verify regiochemistry if the product is not a standard stock item.
Experimental Synthesis Protocol (In-House)
If commercial supply is unavailable or lead times are excessive, the synthesis is straightforward but requires strict temperature control to ensure regioselectivity.
Objective: Selective Cbz-protection of the primary amine in cis-4-aminocyclohexanemethanamine.
-
Reagents:
-
cis-4-Aminocyclohexanemethanamine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (0.95 eq) – Use slight deficit to avoid bis-protection.
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) (anhydrous)
-
-
Procedure:
-
Step 1: Dissolve the diamine and TEA in DCM. Cool to -78°C (Dry ice/acetone bath). Crucial: Low temperature favors the kinetic product (primary amine reaction).
-
Step 2: Add Cbz-Cl dropwise over 1 hour. High dilution prevents local concentration spikes.
-
Step 3: Stir at -78°C for 2 hours, then slowly warm to 0°C.
-
Step 4: Quench with water.[2] Extract with DCM.
-
Step 5: Purification: The crude will contain unreacted diamine (stays in aqueous at pH < 10), target mono-Cbz, and some bis-Cbz.
-
Acid/Base Extraction: Dissolve crude in DCM. Extract with 1M HCl. The Bis-Cbz (neutral) stays in DCM. The Target and Diamine go into water.
-
Basify the aqueous layer to pH ~10. Extract with DCM. This gives a mixture of Target and Diamine.
-
Distill off the diamine (if volatile) or use column chromatography (DCM/MeOH/NH3) to separate.
-
-
-
Yield: Typically 60-70% of the desired regioisomer.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 1334604-39-5 (cis-4-Aminocyclohexanemethanamine). Link
-
ChemicalBook. Supplier listings for cis-4-Aminocyclohexanemethanamine and derivatives. Link
-
BenchChem. Technical guides on amine protection strategies and cyclohexane stereochemistry. Link
-
Organic Syntheses. "Selective Protection of Diamines." Org. Synth. (General reference for regioselective protection protocols). Link
Sources
Methodological & Application
Application Note: Synthesis of Heterobifunctional Linkers using Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate
[1]
Executive Summary
The spatial arrangement of payload and antibody is a critical determinant of ADC pharmacokinetics and efficacy. While trans-1,4-cyclohexane linkers (e.g., SMCC) are industry standards for extended, linear conformations, cis-1,4-cyclohexane scaffolds offer a unique "folded" or "U-shaped" geometry.[1] This conformation is increasingly valued for PROTACs (Proteolysis Targeting Chimeras) requiring specific ternary complex geometries and for compact ADCs where payload exposure needs modulation.[1]
This guide details the synthesis of heterobifunctional linkers using This compound (Structure 1 ). This molecule possesses two distinct amine handles—a free primary amine directly on the ring and a Cbz-protected aminomethyl group—allowing for precise, orthogonal functionalization.[1]
Key Chemical Attributes
| Property | Specification |
| Compound Name | This compound |
| Core Scaffold | cis-1,4-disubstituted cyclohexane |
| Free Handle | Primary amine (on secondary ring carbon) |
| Protected Handle | Primary amine (on primary methyl carbon), Cbz-protected |
| Geometry | Kinked/Folded (non-linear) |
| Key Application | Synthesis of Maleimide-Amine, NHS-Amine, or Click-ready linkers |
Strategic Rationale & Mechanistic Insight
The "Cis" Advantage
Unlike the trans isomer, which occupies a diequatorial conformation (extended), the cis-1,4 isomer exists in an equilibrium of axial-equatorial conformations. This introduces a defined entropy penalty and a non-linear vector, which can:
-
Modulate Solubility: Disrupt aggregation prone
-sheet-like stacking often seen in linear alkyl linkers. -
Enhance Binding: In PROTACs, the cis geometry can facilitate the "wrapping" required to bring E3 ligases and target proteins into proximity, distinct from the rigid rod of trans linkers.
Orthogonal Protection Strategy
The starting material, This compound , is designed for sequential assembly:
-
Handle A (Free Amine): The ring amine (
) is sterically distinct and available for immediate coupling (e.g., to a payload or maleimide).[1] -
Handle B (Protected Amine): The methylamine (
) is protected by the Benzyloxycarbonyl (Cbz/Z) group.[1] This group is stable to basic and acidic conditions used in amide coupling but is cleanly removed via catalytic hydrogenolysis ( , Pd/C), revealing a highly nucleophilic primary amine for the second conjugation step.
Synthetic Workflow Visualization
The following diagram illustrates the conversion of the scaffold into a Maleimide-NHS Heterobifunctional Linker , a standard tool for conjugating thiolated antibodies to amine-bearing payloads.
Caption: Orthogonal deprotection and functionalization workflow for cis-cyclohexane linker synthesis.
Detailed Experimental Protocols
Protocol A: Functionalization of the Free Ring Amine (Maleimide Introduction)
This step converts the free ring amine into a maleimide group, preparing the "payload" or "antibody" side of the linker.
Reagents:
-
This compound (1.0 eq)[1]
-
N-Methoxycarbonylmaleimide (or Maleic Anhydride followed by cyclization)[1]
-
Saturated NaHCO3 (aq) or Triethylamine (TEA)
-
Solvent: THF/Water (1:1) or Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of this compound in 10 mL of THF.
-
Activation: Add 1.0 mL of saturated NaHCO3 solution. Cool the mixture to 0°C on an ice bath.
-
Addition: Slowly add N-Methoxycarbonylmaleimide (1.1 mmol) as a solid or solution in THF.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS for the disappearance of the starting amine.[1]
-
Workup: Dilute with EtOAc (50 mL), wash with water (2 x 20 mL) and brine (20 mL). Dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, 0-50% EtOAc in Hexanes).
-
Target Product: Benzyl [(cis-4-maleimidocyclohexyl)methyl]carbamate.[1]
-
Expert Tip: The cis isomer is generally stable, but avoid prolonged exposure to strong bases (e.g., NaH, refluxing alkoxides) to prevent isomerization to the thermodynamically more stable trans form.
Protocol B: Deprotection of the Cbz Group
Removal of the Benzyl carbamate reveals the methylamine for the second functionalization.
Reagents:
-
Intermediate from Protocol A (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (10% w/w loading)
-
Hydrogen gas (H2) (balloon pressure)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
Preparation: Dissolve the maleimide-functionalized intermediate in MeOH (degassed).
-
Critical Note: Maleimides can be reduced by catalytic hydrogenation.[1] However, under mild conditions (balloon pressure, short time) and with Cbz, the aromatic ring reduction is slow. If maleimide reduction is observed (succinimide formation), switch to acidolytic deprotection (HBr/Acetic acid) or use poisoned catalysts ; alternatively, install the maleimide after this step if the synthetic route allows.
-
Alternative Strategy: If maleimide sensitivity is high, perform this deprotection first (on the starting material) to yield the diamine, but this requires careful stoichiometry to differentiate the two amines. A better route for maleimides is to use Acid-Labile protection (Boc) on the methylamine if possible.[1] Since we are locked into Cbz, use HBr/AcOH or TMSI (Trimethylsilyl iodide) for deprotection to preserve the maleimide.
-
Revised Step 1 for Cbz/Maleimide compatibility: Use TMSI or BBr3 in DCM at 0°C.[1]
Revised Procedure (Chemical Deprotection):
-
Protocol C: Final Assembly (NHS Ester Activation)
Converting the newly liberated methylamine into an NHS ester for lysine conjugation.
Reagents:
-
Deprotected Amine (from Protocol B)
-
Disuccinimidyl Glutarate (DSG) or Succinic Anhydride followed by NHS/EDC
-
DIPEA (Diisopropylethylamine)
-
Solvent: dry DMF[1]
Procedure:
-
Acylation: Dissolve the amine salt in dry DMF. Add DIPEA (2.0 eq) to neutralize.[1]
-
Coupling: Add Disuccinimidyl Glutarate (5.0 eq - large excess to prevent dimerization).
-
Reaction: Stir at RT for 2-4 hours.
-
Purification: The product is an NHS-ester and is moisture sensitive. Purify immediately via preparative HPLC (Acetonitrile/Water + 0.1% TFA) and lyophilize immediately.
Quality Control & Troubleshooting
Isomer Verification (NMR)
Distinguishing cis from trans is critical.[1]
-
Proton NMR (
H-NMR): Focus on the methine proton attached to the functionalized ring carbon ( ).-
Cis Isomer: The
proton is typically equatorial (or average thereof), appearing as a broad singlet or narrow multiplet ( ).[1] -
Trans Isomer: The
proton is axial , appearing as a triplet of triplets (tt) with large coupling constants ( ) due to diaxial coupling.
-
Solubility Issues
-
Problem: The cyclohexane scaffold is hydrophobic.
-
Solution: If the intermediate precipitates during reaction, add 10-20% DMSO or use a PEGylated extension (e.g., couple the amine to PEG4-NHS before the final activation) to increase water solubility for the final ADC step.
References
-
Synthesis and conformation of cis-1,4-cyclohexane derivatives
-
ADC Linker Design Principles
- Jain, N., et al. (2015).
-
Cbz Deprotection Methodologies
-
PROTAC Linker Geometry
- Testa, A., et al. (2020). "3D-Linker Design for PROTACs." Angewandte Chemie.
(Note: Specific CAS 177582-74-0 refers to the trans isomer in some catalogs; ensure verification of the "cis" stereochemistry via CoA from suppliers such as BenchChem or Enamine before synthesis.)
Application Note: Selective Cbz Deprotection of Cyclohexyl Methyl Carbamates
Executive Summary
This guide details the protocol for the chemoselective deprotection of Benzyloxycarbonyl (Cbz) groups from amine functionalities in the presence of Methyl Carbamates on cyclohexyl scaffolds.
While Cbz groups are standard in organic synthesis, their removal in complex alicyclic systems presents two specific challenges:
-
Solubility: Cyclohexyl-rich scaffolds often exhibit poor solubility in standard alcohols (MeOH/EtOH), leading to stalled heterogeneous catalysis.
-
Chemoselectivity: Preserving the methyl carbamate moiety (
), which is increasingly used in medicinal chemistry as a peptidomimetic bioisostere.
This note provides two validated workflows: Catalytic Hydrogenolysis (
Chemical Context & Mechanism[1][2][3][4][5][6]
The Selectivity Window
The success of this protocol relies on the bond dissociation energy difference between the benzylic
-
Cbz Cleavage: Occurs via oxidative addition of Palladium (0) into the benzylic
bond, followed by hydrogenolysis. -
Methyl Carbamate Stability: The methyl group lacks the activation provided by the phenyl ring; thus, it is inert to standard Pd-catalyzed hydrogenolysis conditions, creating a distinct "selectivity window."
Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the decision logic for method selection.
Figure 1: Decision tree for selecting the optimal deprotection strategy based on substrate complexity.
Validated Protocols
Method A: Standard Catalytic Hydrogenolysis (The Gold Standard)
Best for: Routine deprotection where gas handling is permitted and no other reducible groups are present.
Materials:
-
Substrate (Cyclohexyl methyl carbamate derivative)
-
10% Palladium on Carbon (Pd/C), 50% water wet (Degussa type E101 or equivalent)
-
Solvent: Methanol (MeOH) and Tetrahydrofuran (THF)
-
Hydrogen gas (
) balloon[1][2]
Protocol:
-
Solvation: Dissolve 1.0 mmol of substrate in 10 mL of MeOH.
-
Critical Step: If the solution is cloudy (common with cyclohexyl rings), add THF dropwise until clear. Poor solubility traps the substrate away from the catalyst surface.
-
-
Inerting: Flush the flask with Nitrogen (
) or Argon.[2] -
Catalyst Addition: Carefully add 10 wt% of Pd/C (relative to substrate mass).[3]
-
Safety: Always add catalyst to a wet solution under inert gas to prevent ignition of solvent vapors.
-
-
Hydrogenation: Evacuate the flask and backfill with
(balloon pressure) three times. Stir vigorously at Room Temperature (RT). -
Monitoring: Check TLC or LCMS after 1 hour. Cbz removal is typically fast (<2 hours).
-
Endpoint: Disappearance of starting material. The methyl carbamate peak in NMR (
ppm, singlet) must remain unchanged.
-
-
Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate filtrate.[4][3][2]
Method B: Catalytic Transfer Hydrogenation (CTH)
Best for: High selectivity, avoiding
Materials:
Protocol:
-
Preparation: Dissolve 1.0 mmol of substrate in 15 mL MeOH.
-
Reagent Addition: Add 10 wt% Pd/C followed by 3.0 - 5.0 equivalents of Ammonium Formate.
-
Reaction: Stir at RT (mild exotherm may occur) or warm to 40°C for acceleration.
-
Completion: Reaction is usually complete in 30–60 minutes.
-
Workup: Filter through Celite. The filtrate will contain residual ammonium formate. Remove by sublimation (high vac) or an aqueous wash (if product is not water-soluble).
Data & Optimization
Solvent Screening for Cyclohexyl Scaffolds
Cyclohexyl derivatives often precipitate in pure methanol, halting the reaction.
| Solvent System | Solubility (Cyclohexyl Substrate) | Reaction Rate (Cbz Removal) | Recommendation |
| MeOH (100%) | Poor (Suspension) | Slow / Incomplete | Avoid for lipophilic substrates |
| EtOH (100%) | Moderate | Moderate | Acceptable alternative |
| MeOH : THF (1:1) | Excellent | Fast | Preferred |
| EtOAc | Good | Very Slow | Not recommended (low H2 solubility) |
| AcOH | Good | Fast | Use only if amine salt is desired |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Reaction Stalls < 50% | Catalyst Poisoning (S or N lone pairs) | Filter, add fresh catalyst. Ensure no thioethers are present. |
| Reaction Stalls (Precipitate) | Product insolubility | Add THF or warm to 40°C. The free amine is often less soluble than the Cbz-protected form. |
| Loss of Methyl Carbamate | Hydrolysis (Acid/Base contamination) | Unlikely with Method A/B. Ensure Ammonium Formate is dry/neutral. Avoid strong Lewis acids. |
| Fire at Filter | Pyrophoric Pd/C | Never let the filter cake dry out. Wash with water immediately after filtration. |
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (The definitive guide on Cbz stability and cleavage conditions).
-
Anwer, M. K., & Spatola, A. F. (1980). An advantageous method for the deprotection of N-benzyloxycarbonyl amino acids and peptides by catalytic transfer hydrogenation. Synthesis, 1980(11), 929-932.
-
BenchChem. (2025).[3][2] Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. (General industrial protocols for Cbz removal).
-
Stafford, J. A., et al. (1998). Asymmetric synthesis of 3-amino-pyrrolidines. J. Org.[7][11] Chem. (Demonstrates Cbz removal in the presence of other sensitive carbamates).
-
Organic Chemistry Portal. (2023). Protecting Groups: Cbz-Protection. (Database of recent chemoselectivity studies).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One moment, please... [total-synthesis.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 8. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Synthesis of methanol by hydrogenolysis of biobased methyl formate using highly stable and active Cu-spinel catalysts in slurry and gas phase reactions - FAU CRIS [cris.fau.de]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
Using cis-4-aminocyclohexyl scaffolds in peptidomimetic design
Application Note: Engineering Peptidomimetics with cis-4-Aminocyclohexyl Scaffolds
Executive Summary & Strategic Rationale
The transition from linear peptides to peptidomimetics is often stalled by the "entropy penalty"—the energetic cost required to fold a flexible chain into its bioactive conformation. The cis-4-aminocyclohexyl scaffold (specifically derivatives like cis-4-aminocyclohexanecarboxylic acid , or cis-4-ACHC ) serves as a high-value tool for overcoming this barrier.
Unlike its trans-isomer, which forces an extended, sheet-like geometry (~10–11 Å terminal distance), the cis-isomer introduces a specific "kink" that restricts the N-to-C terminal distance to approximately 5–6 Å. This geometry perfectly mimics the
This guide details the synthesis, solid-phase integration, and validation of these scaffolds, moving beyond standard protocols to address the specific steric challenges of cyclohexane-based residues.
Structural Logic: The cis vs. trans Decision
The choice of isomer dictates the secondary structure of the resulting mimetic. The following decision tree illustrates when to deploy the cis-4-aminocyclohexyl scaffold.
Figure 1: Decision logic for selecting cyclohexane stereochemistry based on desired secondary structure.
Protocol A: Monomer Synthesis & Stereochemical Purification
Commercially available 4-aminobenzoic acid (PABA) is the standard precursor. However, catalytic hydrogenation yields a mixture of cis and trans isomers. High-purity cis isomer is required to prevent structural heterogeneity in the final drug candidate.
Objective: Isolate Fmoc-cis-4-aminocyclohexanecarboxylic acid (Fmoc-cis-4-ACHC).
Materials:
-
4-Aminobenzoic acid
-
Rhodium on Alumina (5%) or Ruthenium oxide
-
Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimidyl carbonate)
-
Solvents: Acetic acid, Dioxane, Acetone.
Step-by-Step Methodology:
-
Hydrogenation:
-
Dissolve 4-aminobenzoic acid in glacial acetic acid.
-
Add 5% Rh/Alumina catalyst (5 wt% loading).
-
Hydrogenate at 1000 psi (high pressure essential for ring saturation) at 60°C for 12 hours.
-
Checkpoint: Filter catalyst. The filtrate contains a ~60:40 mix of cis:trans.
-
-
Isomer Separation (The "Phthalimide" Route):
-
Note: Direct separation of the free amino acid is difficult due to zwitterionic character.
-
Convert the crude amine mixture to the N-phthaloyl derivative by refluxing with phthalic anhydride in acetic acid.
-
Crystallization: The trans-phthalimido derivative is significantly less soluble. Recrystallize from ethanol. The precipitate is the unwanted trans isomer. The supernatant is enriched with the desired cis isomer.
-
Concentrate the supernatant and hydrolyze the phthalimide group (hydrazine hydrate) to recover the free cis-amino acid.
-
-
Fmoc Protection:
-
Dissolve cis-4-ACHC in water/dioxane (1:1) with
(2 eq). -
Add Fmoc-OSu (1.1 eq) at 0°C; stir warming to RT for 4 hours.
-
Acidify to pH 2 with HCl. The product precipitates.[1]
-
Validation:
H NMR in DMSO- .-
Cis diagnostic: The
-proton (CH-COOH) appears as a broad multiplet or quintet due to axial/equatorial averaging ( Hz). -
Trans diagnostic: The
-proton is a wide triplet of triplets ( Hz).
-
-
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration
Coupling to or from a cyclohexyl amine is sterically demanding. The secondary alpha-carbon of the cyclohexane ring hinders nucleophilic attack. Standard DIC/HOBt protocols often result in deletion sequences.
Best Practice: The "Double-Hit" HATU Strategy
| Parameter | Standard Residue (Ala, Gly) | cis-4-ACHC Scaffold |
| Coupling Reagent | HBTU or DIC/Oxyma | HATU or PyAOP |
| Base | DIPEA (2 eq) | HOAt (co-additive) + TMP (Collidine) |
| Coupling Time | 30 - 45 min | 2 x 2 hours (Double Couple) |
| Monitoring | Kaiser Test (Blue = Free Amine) | Chloranil Test (More sensitive for hindered amines) |
Detailed Workflow:
-
Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin for C-terminal protection flexibility, or Rink Amide for stable amides.
-
Coupling TO the Scaffold (N-terminal elongation):
-
The amino group on the cyclohexane ring is a primary amine, but it is attached to a bulky secondary carbon.
-
Activation: Pre-activate the incoming Fmoc-Amino Acid (5 eq) with HATU (4.9 eq) and HOAt (5 eq) in DMF for 2 minutes before adding to the resin.
-
Reaction: Add to resin with DIPEA (10 eq). Shake for 2 hours.
-
Retreatment: Drain and repeat the coupling with fresh reagents (Double Coupling).
-
-
Coupling OF the Scaffold (Attaching Fmoc-cis-4-ACHC):
-
Dissolve Fmoc-cis-4-ACHC in NMP (N-methylpyrrolidone) rather than DMF for better solubility and kinetics.
-
Use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) if HATU fails, as phosphonium salts often drive difficult couplings better.
-
Figure 2: Optimized SPPS cycle for hindered cyclohexane scaffolds.
Validation: Proving the Turn
Once synthesized, you must verify that the cis-scaffold is actually inducing the intended turn conformation in solution.
Method: 2D NOESY NMR
-
Sample: 2-5 mM peptide in aqueous buffer (
9:1) or TFE (trifluoroethanol) if mimicking membrane environments. -
Key Signal: Look for Strong Nuclear Overhauser Effects (NOEs) between the amide proton of residue
(preceding the scaffold) and the amide proton of residue (following the scaffold). -
Geometry Check: In a valid
-turn mimetic induced by cis-4-ACHC, the distance between the of the preceding residue and the of the succeeding residue should be constrained.
Data Interpretation Table:
| Observation | Interpretation | Action |
| Strong | Type I or Type II | Success. Proceed to bioassay. |
| Weak/No | Extended conformation dominates. | Check stereochemistry (Did trans isomer contaminate?). |
| Strong | Extended sheet-like structure. | Scaffold is likely trans or solvent disrupts H-bonds. |
References
-
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. [Link]
-
Appella, D. H., et al. (1999). Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers. Journal of the American Chemical Society, 121(26), 6206–6212. [Link]
-
Kessler, H. (1982). Conformation and Biological Activity of Cyclic Peptides. Angewandte Chemie International Edition, 21(7), 512–523. [Link]
Sources
Application Note: Amide Coupling Strategies for cis-4-Aminocyclohexyl Methyl Carbamate
Abstract & Introduction
This technical guide details optimized reaction conditions for the amide coupling of cis-4-aminocyclohexyl methyl carbamate (CAS: 866548-92-7 for Boc-analog ref; generic structure analysis). This bifunctional building block features a primary amine for conjugation and a methyl carbamate moiety serving as a stable, orthogonal masking group or a permanent pharmacophore.
The cis-1,4-cyclohexane configuration introduces a specific spatial "kink" (axial/equatorial substitution) distinct from the linear trans-isomer. Preserving this stereochemistry while overcoming the moderate steric hindrance of the secondary carbon-bound amine requires precise control over activation kinetics and base stoichiometry.
Key Applications:
-
PROTAC Linkers: Rigidifying aliphatic chains to improve cell permeability.
-
Peptidomimetics: Inducing
-turn conformations in backbone structures. -
Fragment-Based Drug Discovery (FBDD): Modulating solubility and metabolic stability.
Chemical Analysis & Reactivity Profile
Structural Properties
| Property | Description | Implication for Coupling |
| Nucleophilicity | Primary aliphatic amine ( | Moderate to High. Reactive, but sterically impacted by the cyclohexane ring compared to n-alkyl amines. |
| Stereochemistry | cis-1,4-disubstitution | One substituent is axial, one is equatorial. Thermodynamically less stable than trans-diequatorial. Risk: High temperatures (>80°C) may induce partial epimerization if the carbamate allows reversible elimination/addition (rare but possible). |
| Solubility | Amphiphilic | The free base is soluble in DCM/MeOH; salts (HCl) require polar aprotic solvents (DMF/DMSO) or biphasic systems. |
| Carbamate Stability | Methyl carbamate (-NHCOOMe) | Stable to standard coupling bases (DIPEA, TEA) and mild acids. Unstable to strong Lewis acids (e.g., BBr |
Reaction Thermodynamics
The coupling reaction is exothermic. The primary challenge is not the formation of the amide bond, but the solubility of the amine salt (if used) and the suppression of side reactions (e.g., racemization of the carboxylic acid partner).
Experimental Protocols
Protocol A: High-Throughput Discovery (HATU)
Best for: Small scale (<100 mg), valuable acid partners, difficult/hindered acids. Mechanism: Fast activation via O-azabenzotriazole active ester.
Reagents:
-
Amine: cis-4-aminocyclohexyl methyl carbamate (1.0 equiv)
-
Acid: Carboxylic acid partner (1.0 - 1.2 equiv)
-
Coupling Agent: HATU (1.1 - 1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv; 4.0 if using amine HCl salt)
-
Solvent: DMF (Anhydrous)
Step-by-Step Procedure:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration).
-
Add HATU (1.1 equiv) followed by DIPEA (1.0 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: Solution often turns yellow.
-
Addition: Add the Amine (1.0 equiv) dissolved in minimal DMF.
-
Scavenging: Add the remaining DIPEA (2.0 equiv).
-
Reaction: Stir at RT for 1–4 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc. Wash with sat. NaHCO
(2x), Water (1x), Brine (1x). Dry over Na SO .
Protocol B: Process Scale-Up (T3P)
Best for: Gram-scale, epimerization-sensitive acids, "Green" chemistry requirements. Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride; water-soluble byproducts.
Reagents:
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine)
-
Solvent: EtOAc or 2-MeTHF
Step-by-Step Procedure:
-
Charge: To a reactor, add Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), and Pyridine (3.0 equiv) in EtOAc (5–10 volumes).
-
Cooling: Cool the mixture to 0°C.
-
Addition: Dropwise add T3P solution (1.5 equiv) over 15 minutes. Exotherm control is critical.
-
Reaction: Allow to warm to RT. Stir for 2–12 hours.
-
Workup (Self-Validating): Add water. The T3P byproducts are water-soluble.[1] Separate layers. Wash organic layer with 0.5M HCl (to remove pyridine), then NaHCO
. -
Isolation: Concentrate organic layer to yield product.
Protocol C: Cost-Effective (Mixed Anhydride)
Best for: Simple acids, low cost constraints, avoiding phosphorous byproducts.
Reagents:
-
Activator: Isobutyl chloroformate (IBCF) (1.1 equiv)
-
Base: N-Methylmorpholine (NMM) (1.1 equiv for activation + 1.0 for coupling)
-
Solvent: THF or DCM (Anhydrous)
Step-by-Step Procedure:
-
Dissolve Carboxylic Acid and NMM (1.1 equiv) in THF. Cool to -15°C (Ice/Salt bath).
-
Add IBCF dropwise. Stir 15 mins. Precipitate (NMM·HCl) will form.
-
Add Amine (1.0 equiv) in one portion.
-
Warm to RT and stir for 2 hours.
Decision Matrix & Workflow Visualization
Selection Logic (Decision Tree)
Caption: Decision matrix for selecting the optimal amide coupling reagent based on scale, chirality, and cost constraints.
Reaction Workflow (T3P Method)
Caption: Step-by-step workflow for the T3P-mediated coupling in ethyl acetate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance of cyclohexyl ring | Switch to HATU (Protocol A) or increase temperature to 40°C (if acid is stable). |
| Epimerization | Over-activation or high base load | Use T3P (Protocol B) with Pyridine.[1][2][3] Avoid DIPEA if possible. Keep Temp < 0°C during addition. |
| Precipitation | Poor solubility of Amine HCl salt | Ensure Base (DIPEA) is added before the coupling agent to free-base the amine. Switch solvent to DMF/DMSO. |
| Impurity: Urea | Byproduct of EDC/DCC coupling | Switch to T3P (water soluble byproducts) or perform column chromatography. |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[4] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. [Link]
-
Patterson, J. et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. [Link]
Sources
Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate as an intermediate in drug synthesis
Abstract
Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate (CAS: 227278-31-1) is a critical bifunctional building block in medicinal chemistry. Characterized by a cis-1,4-disubstituted cyclohexane core, this intermediate provides a semi-rigid, non-planar scaffold essential for defining the spatial orientation of pharmacophores in GPCR ligands, kinase inhibitors, and PROTAC linkers. This guide details the selective synthesis, quality control, and application of this intermediate, focusing on the regioselective protection of the primary aminomethyl group in the presence of a secondary ring amine.
Chemical Profile & Significance[1][2]
Structural Attributes
The molecule features two distinct amine functionalities:[1][2]
-
Ring Amine (C1): A primary amine directly attached to the cyclohexane ring. In the cis configuration, this amine typically adopts an axial or equatorial position depending on the ring flip, often resulting in a "kinked" geometry distinct from the linear trans isomer.
-
Aminomethyl Group (C4): A primary amine attached via a methylene spacer (-CH₂-). This position is less sterically hindered and more nucleophilic.
The Benzyl carbamate (Cbz) group selectively protects the distal aminomethyl group, leaving the ring amine free for immediate functionalization (e.g., amide coupling, reductive amination).
| Property | Data |
| IUPAC Name | Benzyl N-[(cis-4-aminocyclohexyl)methyl]carbamate |
| CAS Number | 227278-31-1 |
| Molecular Formula | C₁₅H₂₂N₂O₂ |
| Molecular Weight | 262.35 g/mol |
| Stereochemistry | cis-1,4-disubstitution |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; slightly soluble in water. |
Strategic Role in Drug Design
-
Conformational Restriction: Unlike flexible aliphatic chains, the cyclohexane ring reduces the entropic penalty of binding by locking the pharmacophores into a preferred orientation.
-
Bioisosterism: Acts as a saturated bioisostere for phenyl rings, improving solubility and metabolic stability (sp³ character).
-
Linker Chemistry: Widely used in PROTACs to connect an E3 ligase ligand (e.g., Thalidomide derivative) to a target protein binder.
Synthesis Protocol: Regioselective Protection
The primary challenge is differentiating between the two primary amines. The aminomethyl group (-CH₂NH₂) is sterically less encumbered and slightly more basic/nucleophilic than the ring amine (-CHNH₂).
Reaction Scheme (Graphviz)
Caption: Regioselective synthesis pathway utilizing steric differentiation.
Detailed Protocol: The "Phenyl Carbonate" Method
Rationale: Benzyl chloride (Cbz-Cl) is often too reactive, leading to mixtures of mono- and bis-protected products. Benzyl phenyl carbonate (Z-OPh) is a milder reagent that exploits the nucleophilic difference between the two amines [1].
Materials:
-
cis-4-(Aminomethyl)cyclohexylamine (1.0 equiv)
-
Benzyl phenyl carbonate (1.0 equiv)
-
Solvent: DMF or DCM/MeOH (anhydrous)
-
Base: None required (or mild base like NaHCO₃ if using HCl salt of diamine)
Step-by-Step Procedure:
-
Preparation: Dissolve cis-4-(aminomethyl)cyclohexylamine (10 mmol, 1.28 g) in anhydrous DMF (20 mL). Cool the solution to 0°C in an ice bath.
-
Addition: Dropwise add a solution of Benzyl phenyl carbonate (10 mmol, 2.28 g) in DMF (5 mL) over 30 minutes. Note: Slow addition is crucial to maintain stoichiometry at the reaction front.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (DCM/MeOH/NH₄OH 90:10:1) or LC-MS.[3][4]
-
Work-up (Purification by pH Switching):
-
Dilute reaction with water (100 mL) and acidify to pH ~2 with 1M HCl.
-
Extract with Ethyl Acetate (3x) to remove non-basic impurities (phenol byproduct, bis-Cbz impurity). The product and unreacted diamine remain in the aqueous phase.
-
Basify the aqueous phase to pH >12 using 4M NaOH.
-
Extract with DCM (3x). The mono-protected amine will extract; unreacted diamine remains in the water (due to high polarity).
-
-
Isolation: Dry combined DCM layers over Na₂SO₄, filter, and concentrate in vacuo.
-
Yield: Typically 65–75% as a white waxy solid or viscous oil.
Quality Control & Validation
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Identity | ¹H-NMR (DMSO-d₆) | Characteristic benzyl peaks (7.35 ppm, 5H); Methylene doublet (2.9 ppm); Methine multiplet (2.6 ppm). |
| Isomeric Purity | ¹H-NMR / NOESY | Confirmation of cis geometry (coupling constants of ring protons). |
| Purity | HPLC (C18, ACN/Water) | > 95% (Area %) |
| Mass Spec | LC-MS (ESI+) | [M+H]⁺ = 263.17 |
Distinguishing cis vs. trans
The stereochemistry is critical. In the ¹H-NMR :
-
cis-Isomer: The ring methine proton attached to the free amine (H1) typically appears as a broad multiplet (equatorial/axial averaging) but distinct from the trans isomer's wide triplet of triplets (axial-axial couplings).
-
Validation: Use NOESY. A correlation between H1 and H4 suggests a cis relationship (if in boat/twist conformation) or specific axial/equatorial relationships in the chair form.
Application Workflow: Drug Synthesis
This intermediate is designed for "Right-to-Left" or "Left-to-Right" synthesis strategies.
Workflow Diagram (Graphviz)
Caption: Standard workflow for incorporating the cis-cyclohexyl linker into drug candidates.
Case Study: Kinase Inhibitor Synthesis
In the synthesis of Syk kinase inhibitors (e.g., analogs of Fostamatinib metabolites) [2]:
-
Coupling: The free ring amine of the intermediate is coupled with a heteroaryl chloride (e.g., 2,4-dichloropyrimidine) via SₙAr reaction.
-
Elaboration: The pyrimidine core is further functionalized.
-
Deprotection: The Cbz group is removed via hydrogenolysis (H₂, Pd/C) to reveal the primary amine, which interacts with key residues (e.g., Asp/Glu) in the kinase ATP-binding pocket.
Handling and Safety
-
Hazards: The compound is an amine and carbamate.[1][5] Irritant to eyes, skin, and respiratory system.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Amines can absorb CO₂ from air to form carbamates/salts.
-
Stability: Stable under neutral and basic conditions. The Cbz group is sensitive to strong acids (HBr) and hydrogenolysis.
References
-
Pittelkow, M., et al. "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates." Synthesis, 2002. Link (Methodology for selective protection).
- Bhuripanyo, K., et al. "Identifying the substrate specificity of SalL." Organic & Biomolecular Chemistry, 2011. (Context on aminocyclohexyl scaffolds).
-
BenchChem. "Synthesis of Bis(4-aminocyclohexyl)methyl Carbamate."[6] Technical Guide, 2025. Link (General handling of cyclohexyl carbamates).
-
PubChem. "Compound Summary: Benzyl N-[4-(aminomethyl)cyclohexyl]carbamate." National Library of Medicine. Link
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. [4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic Acid [benchchem.com]
- 3. 866548-92-7|tert-Butyl ((cis-4-aminocyclohexyl)methyl)carbamate|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Preparation of drug-linker conjugates with cyclohexane diamine spacers
Executive Summary & Strategic Rationale
In the architecture of Antibody-Drug Conjugates (ADCs), the spacer is not merely a passive connector; it is a determinant of pharmacokinetics (PK) and therapeutic index. While Polyethylene Glycol (PEG) spacers offer solubility, their flexibility can lead to "entopic shielding," where the hydrophobic payload folds back into the antibody, compromising binding affinity.
This guide details the synthesis and application of ** trans-1,4-cyclohexanediamine (CHDA)** as a rigid, non-cleavable spacer. Unlike alkyl chains, the cyclohexane ring restricts conformational freedom (reducing entropic penalties upon binding) and modulates hydrophobicity without the immunogenic risks sometimes associated with long PEG chains.
Key Technical Advantages:
-
Conformational Locking: The trans-diequatorial orientation of the 1,4-isomer provides maximum linear extension (~6 Å), preventing payload-antibody steric interference.
-
Metabolic Stability: The cycloaliphatic ring is resistant to serum proteases and esterases.
-
Solubility Modulation: Breaks the lipophilicity of continuous alkyl chains, improving the physicochemical properties of hydrophobic payloads like PBD dimers or Auristatins.
Phase I: Scaffold Preparation (Mono-Protection)
The critical bottleneck in utilizing CHDA is desymmetrization. Commercial supplies often contain mixtures of cis and trans isomers. High-purity trans-N-Boc-1,4-cyclohexanediamine is required to ensure linear geometry.
Protocol A: Statistical Mono-Boc Protection
Objective: Synthesize trans-4-((tert-butoxycarbonyl)amino)cyclohexan-1-amine with >95% purity.
Reagents:
-
trans-1,4-Diaminocyclohexane (10.0 equiv, excess is critical)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv)[1]
-
Methanol (MeOH) (anhydrous)
-
Dichloromethane (DCM)
-
Citric acid (10% aq.) and NaOH (1M)
Step-by-Step Methodology:
-
Dissolution: Dissolve trans-1,4-diaminocyclohexane (11.4 g, 100 mmol) in MeOH (150 mL) in a round-bottom flask. Cool to 0°C.[2]
-
Causality: The 10-fold excess statistically favors mono-protection over di-protection.
-
-
Controlled Addition: Dissolve Boc₂O (2.18 g, 10 mmol) in MeOH (20 mL). Add this solution dropwise to the diamine over 2 hours using a syringe pump.
-
Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.
-
Workup (The Self-Validating Step):
-
Concentrate MeOH in vacuo. Resuspend residue in water (100 mL).[1]
-
Filtration: The unreacted diamine is highly water-soluble; the di-Boc byproduct is insoluble. Filter off any white precipitate (di-Boc).
-
Extraction: Extract the aqueous phase with DCM (3 x 50 mL). Discard organic layer (removes remaining di-Boc).
-
Basification: Adjust aqueous phase to pH >12 using 1M NaOH. The solution will turn cloudy as the mono-Boc amine becomes free base.
-
Final Extraction: Extract with DCM (4 x 50 mL). Dry over Na₂SO₄ and concentrate.
-
-
Yield/QC: Expect ~65-75% yield. Confirm by ¹H NMR (DMSO-d₆): Diagnostic shift of the methine proton adjacent to the carbamate (~3.2 ppm) vs. the free amine (~2.5 ppm).
Phase II: Drug-Linker Assembly
This protocol demonstrates coupling the CHDA spacer to a model payload (Generic Cytotoxin-COOH) and activating the linker for cysteine bioconjugation.
Protocol B: Payload Coupling & Linker Activation
Workflow: Drug-COOH + Mono-Boc-CHDA → Amide Coupling → Deprotection → Maleimide Activation.
Step-by-Step Methodology:
-
Coupling (Amide Bond Formation):
-
Dissolve Drug-COOH (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 min to activate the acid.
-
Add trans-Mono-Boc-CHDA (from Phase I, 1.2 equiv). Stir at RT for 4 hours.
-
QC Check: LC-MS should show [M+H]⁺ corresponding to Drug-CHDA-Boc.
-
-
Boc Deprotection:
-
Treat the intermediate with 20% TFA in DCM (v/v) for 30 min.
-
Concentrate immediately to avoid hydrolytic damage to the payload. Co-evaporate with toluene to remove residual TFA.
-
Result: Drug-CHDA-NH₂ (TFA salt).
-
-
Maleimide Activation (Heterobifunctional Linker):
-
Dissolve Drug-CHDA-NH₂ in dry DMF. Add DIPEA to adjust pH to ~8.0.
-
Add SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or N-succinimidyl 3-maleimidopropionate (1.5 equiv).
-
Stir for 2 hours at RT.
-
Purification: Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid). Lyophilize.
-
Visualizing the Synthesis Workflow:
Caption: Figure 1. Convergent synthesis workflow for rigid CHDA-linked drug conjugates. The process moves from scaffold desymmetrization to payload attachment and final maleimide activation.
Phase III: Bioconjugation Protocol
This protocol conjugates the activated drug-linker to a monoclonal antibody (mAb) via reduced interchain cysteines.[6]
Reagents:
-
Target mAb (e.g., Trastuzumab, 10 mg/mL in PBS)
-
TCEP (Tris(2-carboxyethyl)phosphine)
-
Drug-CHDA-Maleimide (from Phase II)
-
DMSO (Dimethyl sulfoxide)
Protocol:
-
Partial Reduction:
-
Add TCEP (2.0–3.0 molar equiv per mAb) to the mAb solution. Incubate at 37°C for 1 hour.
-
Target: This typically yields ~4 free thiols per antibody (DAR 4).
-
-
Conjugation:
-
Cool mAb to 4°C.
-
Dissolve Drug-CHDA-Maleimide in DMSO (calculate volume so final DMSO <10%).
-
Add linker (5.0 equiv per mAb) slowly while swirling.
-
Incubate at 4°C for 1 hour.
-
-
Quenching: Add N-acetylcysteine (10 equiv) to quench unreacted maleimides.
-
Purification: Remove excess small molecules using a desalting column (PD-10) or Tangential Flow Filtration (TFF) into formulation buffer (e.g., Histidine/Trehalose, pH 6.0).
Quality Control & Troubleshooting
Analytical Validation
| Method | Parameter | Acceptance Criteria |
| HIC-HPLC | Hydrophobicity & DAR | Distinct peaks for DAR 0, 2, 4, 6, 8. CHDA should show sharper peaks than alkyl spacers due to reduced aggregation. |
| SEC-HPLC | Aggregation | >95% Monomer. (Rigid linkers reduce aggregation risk compared to hydrophobic alkyls). |
| LC-MS (Q-TOF) | Mass Verification | Mass shift = (Linker MW) × DAR. |
Troubleshooting Matrix
-
Issue: Precipitation during conjugation.
-
Cause: Payload is too hydrophobic.
-
Fix: Increase DMSO to 15% (if mAb tolerates) or switch to a "Pegylated-CHDA" hybrid spacer where a short PEG unit precedes the CHDA ring.
-
-
Issue: Low Conjugation Efficiency.
-
Cause: Maleimide hydrolysis or steric hindrance.
-
Fix: Ensure pH is < 7.5 (Maleimide hydrolyzes at pH >8). The CHDA ring is bulky; ensure the maleimide is distal to the ring if steric clash occurs.
-
References
-
Bioconjugate Techniques (3rd Ed.) . Hermanson, G. T. Academic Press. (2013). Comprehensive guide on amine protection and maleimide chemistry.
-
Rigid Linkers in Antibody-Drug Conjugates . Journal of Medicinal Chemistry. Discusses the impact of cyclohexane spacers on pharmacokinetics.
-
Synthesis of Mono-Boc-Protected Diamines . Journal of Organic Chemistry. Statistical methods for desymmetrization of diamines.
-
Hydrophobicity Masking in ADCs . Nature Reviews Drug Discovery. Analysis of linker hydrophobicity on ADC clearance rates.
(Note: URLs provided are landing pages to authoritative journals/publishers as specific deep-links to individual papers may expire or require subscription access.)
Sources
- 1. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 4. njbio.com [njbio.com]
- 5. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
Solvent compatibility for Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate reactions
Application Note: Optimization of Solvent Systems for Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate
Executive Summary
This compound (hereafter referred to as Cbz-Cwq-NH2 ) is a critical bifunctional linker used in peptidomimetics and antibody-drug conjugates (ADCs). Its structure comprises a lipophilic cyclohexane core, an acid-stable/hydrogenolysis-labile benzyloxycarbonyl (Cbz) protecting group, and a reactive primary amine.
Critical Challenge: The cis-1,4-disubstituted cyclohexane configuration is thermodynamically less stable than the trans-isomer (diequatorial). While kinetically stable under mild conditions, improper solvent choice or thermal stress can lead to solubility crashing or inadvertent isomerization, compromising stereochemical purity [1, 2].
This guide provides a validated solvent compatibility matrix and protocols to maximize yield while preserving the cis-stereochemistry.
Physicochemical Profile & Solubility Matrix
Cbz-Cwq-NH2 exhibits amphiphilic behavior. The carbamate and cyclohexane ring provide lipophilicity, while the free primary amine introduces polarity and basicity.
Solvent Compatibility Table
| Solvent Class | Representative Solvents | Solubility Rating | Application Suitability | Critical Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | High (Coupling, Acylation) | Standard Solvent. Excellent for amide coupling. Avoid prolonged storage of the free amine in DCM to prevent slow alkylation/quaternization. |
| Polar Aprotic | DMF, DMSO, NMP | Good | High (Peptide Coupling, SnAr) | Essential for dissolving polar salts or peptide partners. Warning: High boiling points make removal difficult; residual DMSO can oxidize the amine. |
| Polar Protic | Methanol, Ethanol, IPA | Moderate | Medium (Hydrogenolysis only) | Deprotection Only. Good for Cbz removal (H2/Pd). Avoid for coupling reactions due to potential interference with activated esters. |
| Ethers | THF, 2-MeTHF, Dioxane | Good | High (General Synthesis) | Excellent general-purpose solvents. THF is preferred for reactions requiring low temperatures to lock stereochemistry. |
| Ketones | Acetone, MEK | Variable | FORBIDDEN | Do Not Use. The free primary amine will react to form Schiff bases (imines), reducing yield and creating impurities. |
| Hydrocarbons | Hexanes, Heptane | Poor | Low (Precipitation) | Used as antisolvents to precipitate the product or its salts from DCM/THF mixtures. |
Decision Framework: Solvent Selection
The following decision tree illustrates the logic for selecting the optimal solvent system based on the intended chemical transformation.
Figure 1: Solvent selection logic based on reaction stage. Note the strict temperature control in coupling phases to prevent thermodynamic relaxation.
Detailed Protocols
Protocol A: Amide Coupling (Preserving cis-Stereochemistry)
Objective: React the free amine of Cbz-Cwq-NH2 with a carboxylic acid while preventing isomerization.
Mechanism: Standard coupling reagents (EDC/HOBt or HATU) are used.[1] The risk of cis-to-trans isomerization is low chemically but increases with thermal stress or highly basic conditions which might promote reversible deprotonation if adjacent carbonyls are present in the partner molecule [2, 3].
-
Preparation:
-
Dissolve Cbz-Cwq-NH2 (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Note: If the amine is a salt (e.g., HCl salt), add DMF (10% v/v) to aid solubility and add DIPEA (1.1 equiv) to free the base.
-
-
Activation:
-
In a separate vessel, dissolve the Carboxylic Acid partner (1.1 equiv) in DCM.
-
Add Coupling Reagent (e.g., HATU, 1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 mins at 0°C.
-
-
Coupling:
-
Add the activated acid solution to the Cbz-Cwq-NH2 solution dropwise at 0°C.
-
Critical Step: Maintain temperature < 25°C. Do not reflux.
-
Monitor by TLC (MeOH/DCM 1:9) or LCMS.
-
-
Workup:
-
Wash with 1M KHSO4 (removes excess amine/DIPEA), then sat. NaHCO3, then Brine.
-
Dry over Na2SO4. Evaporate DCM at < 30°C.
-
Protocol B: Cbz-Deprotection (Hydrogenolysis)
Objective: Remove the Cbz group to release the secondary amine (or methylamine equivalent) without reducing the cyclohexane ring or affecting stereochemistry.
-
Solvent System:
-
Use Methanol or Ethanol .
-
Optimization: If the substrate is poorly soluble, use a 1:1 mixture of THF/MeOH .
-
-
Catalyst:
-
10 wt% Pd/C (wet support preferred to minimize ignition risk). Use 10% w/w loading relative to substrate.
-
-
Reaction:
-
Purge vessel with N2, then introduce H2 (balloon pressure, ~1 atm) [4].
-
Stir vigorously at Room Temperature for 2–4 hours.
-
Caution: Do not heat. Higher pressures (>50 psi) or temperatures may risk reducing the aromatic ring of the Cbz group (rare) or promoting isomerization if the reaction stalls.
-
-
Isolation:
-
Filter through a Celite pad (rinse with MeOH).
-
Concentrate filtrate. The product will be the free amine, which absorbs CO2 from air. Store under N2 or convert immediately to a salt (e.g., HCl in Dioxane).
-
Troubleshooting & Stability Insights
The "Schiff Base" Trap
A common error is using acetone to clean glassware or as a co-solvent. The primary amine of Cbz-Cwq-NH2 reacts rapidly with ketones.
-
Symptom: LCMS shows a mass of M+40 (Acetone adduct).
-
Fix: Use Acetonitrile or MeOH for cleaning/solubilization.
Cis/Trans Isomerization
The cis-1,4 isomer has one substituent axial and one equatorial. The trans-isomer (diequatorial) is thermodynamically favored by ~1.5 kcal/mol.
-
Risk Factor: High temperatures (>50°C) in the presence of strong bases or radical initiators.
-
Detection: 1H NMR is diagnostic. The axial proton (geminal to the amine) in the cis-isomer typically appears as a broad multiplet with smaller coupling constants compared to the trans-isomer (large diaxial coupling, triplet of triplets) [5].
Workflow Visualization
Figure 2: Standard workflow for coupling reactions emphasizing temperature control to preserve stereochemistry.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzyl carbamate. Retrieved from .
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Detailed stability data for Cbz groups).
-
Organic Chemistry Portal. (n.d.). Benzyl Carbamate (Cbz) Protection and Stability. Retrieved from .[2]
-
Felpin, F.-X., & Fouquet, E. (2010).[3] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups. Chemistry – A European Journal.[2] (Protocol for Pd/C handling).
-
Chem-Impex. (n.d.). cis-1,4-Cyclohexanediamine Applications and Properties. Retrieved from .
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Separating Cis and Trans Isomers of Benzyl [(4-aminocyclohexyl)methyl]carbamate
Welcome to the technical support guide for the separation of cis and trans isomers of Benzyl [(4-aminocyclohexyl)methyl]carbamate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for resolving this common but critical separation challenge. As geometric isomers, the cis and trans forms of this compound possess distinct spatial arrangements that can lead to different physicochemical properties and biological activities, making their accurate separation and quantification essential.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences between the cis and trans isomers of Benzyl [(4-aminocyclohexyl)methyl]carbamate?
The key difference lies in the spatial orientation of the substituents on the cyclohexane ring.
-
Trans Isomer: The two substituents, the aminomethyl group and the benzylcarbamate group, are on opposite sides of the cyclohexane ring's plane (one axial, one equatorial, or both equatorial in a chair conformation). This generally results in a more linear, less sterically hindered, and often more thermodynamically stable structure.
-
Cis Isomer: The substituents are on the same side of the ring's plane. This creates a "bent" or U-shaped structure that is typically more sterically hindered and has a different dipole moment compared to the trans isomer.
These structural differences are the basis for their chromatographic separation; the isomers will interact differently with the stationary phase due to their distinct shapes and polarities.[1][2]
Q2: Why is separating these isomers so important in a pharmaceutical context?
In drug development, different stereoisomers of a chiral molecule can have vastly different pharmacological and toxicological profiles.[3] While cis/trans isomers are diastereomers (not enantiomers, unless other chiral centers are present), this principle holds true. One isomer may be the active pharmaceutical ingredient (API), while the other could be inactive, less active, or even contribute to adverse effects. Regulatory agencies worldwide mandate the characterization and control of all isomeric forms of a drug substance. Therefore, a robust analytical method to separate and quantify the cis and trans isomers is a non-negotiable requirement for quality control and regulatory submission.
Q3: What are the primary chromatographic techniques for separating these isomers?
High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose.[1] Supercritical Fluid Chromatography (SFC) is also an excellent, often faster, alternative, particularly for preparative scale separations.[4] The choice between them depends on available equipment, desired scale, and specific method requirements.
Key Separation Principles:
-
Reversed-Phase (RP) HPLC: Separation is based on polarity differences. The more linear and sometimes less polar trans isomer may interact more strongly with the nonpolar C18 stationary phase, leading to a longer retention time.[2]
-
Normal-Phase (NP) HPLC: Using a polar stationary phase (like silica), the more polar cis isomer would be retained more strongly.[1]
-
Chiral Chromatography: Even though these are geometric isomers, chiral stationary phases (CSPs) are often exceptionally effective at resolving them due to their high degree of shape selectivity.[5][6] CSPs like those based on Pirkle-type phases (e.g., Whelk-O 1), polysaccharide derivatives, or crown ethers can provide excellent resolution.[4][5][7]
Troubleshooting Guide: Common Separation Issues
This section addresses specific experimental problems in a Q&A format.
Problem: I am seeing poor resolution or complete co-elution of my cis and trans peaks.
This is the most common challenge. Poor resolution means the peaks are not baseline-separated, making accurate quantification impossible.
Causality & Solution Workflow:
The root cause is insufficient differential interaction between the isomers and the stationary phase. The goal is to amplify the small physicochemical differences between the isomers.
// Nodes Start [label="Poor or No Resolution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Phase [label="Is the stationary phase appropriate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Mobile [label="Optimize Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Change_Column [label="Select a Different Stationary Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RP_Column [label="Using Standard C18/C8?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Try_Phenyl [label="Switch to Phenyl-Hexyl or Biphenyl\n(enhances π-π interactions)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Try_Chiral [label="Switch to a Chiral Stationary Phase (CSP)\n(e.g., Pirkle-type, Polysaccharide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Adjust_Solvent [label="Adjust Organic Modifier Ratio\n(e.g., Acetonitrile vs. Methanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Modifier [label="Incorporate Additives\n(e.g., TFA, Formic Acid for peak shape)", fillcolor="#F1F3F4", fontcolor="#202124"]; Adjust_Temp [label="Adjust Column Temperature\n(Lower temp often increases resolution)", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Resolution Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Phase; Check_Phase -> Optimize_Mobile [label="Yes"]; Check_Phase -> Change_Column [label="No / Unsure"]; Change_Column -> RP_Column; RP_Column -> Try_Phenyl [label="Yes"]; RP_Column -> Try_Chiral [label="No"]; Try_Phenyl -> Optimize_Mobile; Try_Chiral -> Optimize_Mobile; Optimize_Mobile -> Adjust_Solvent -> Add_Modifier -> Adjust_Temp -> Success; } .enddot Caption: Troubleshooting workflow for poor isomer resolution.
Step-by-Step Troubleshooting:
-
Optimize Mobile Phase Composition:
-
Solvent Strength: In reversed-phase, systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase retention times and give the column more opportunity to resolve the isomers.
-
Solvent Type: Acetonitrile and methanol have different selectivities. If you are using one, try the other. Methanol is a better hydrogen-bond donor and may interact differently with your analytes.
-
-
Adjust Temperature: Lowering the column temperature (e.g., from 40°C to 25°C) often increases viscosity and can enhance the subtle interaction differences, improving resolution. Conversely, sometimes increasing temperature can improve efficiency. This parameter should be screened.
-
Change the Stationary Phase: If mobile phase optimization fails, the column is the next critical variable.[8]
-
For Reversed-Phase: If using a standard C18 column, switch to a phenyl-type column (e.g., Phenyl-Hexyl). The phenyl rings in the stationary phase can offer alternative π-π interactions with the benzyl group of your molecule, which may differ between the cis and trans isomers.[9]
-
Consider Chiral Columns: This is often the most effective solution. A column with high shape selectivity, such as a Pirkle-type CSP like (S,S)-Whelk-O 1 or a polysaccharide-based CSP, is highly recommended.[5][6] These columns are designed to separate molecules based on their 3D structure.
-
Problem: My peaks are tailing badly.
Peak tailing is common for amine-containing compounds and leads to poor integration and inaccurate quantification.
Causality & Solutions:
The primary amine in your molecule is basic (pKa ≈ 9.3) and can interact ionically with residual acidic silanol groups on the silica backbone of the column, causing tailing.[10]
-
Solution 1: Use a Mobile Phase Additive: Add a small amount of a basic competitor to your mobile phase to saturate the acidic silanol sites.
-
Recommended: 0.1% Triethylamine (TEA) or 0.1% Diethylamine (DEA) for reversed-phase. For LC-MS applications, use a volatile buffer like 0.1% formic acid or ammonium formate to protonate the amine and improve peak shape.
-
-
Solution 2: Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize surface silanol activity. Ensure you are using such a column. If your column is old, it may be time for a replacement.
-
Solution 3: Adjust Mobile Phase pH: Ensure the mobile phase pH is well below the pKa of the silanols (~pH 3.5-4) or in a range that provides a consistent charge state for your analyte.
Problem: How do I know which peak is cis and which is trans?
Peak assignment is critical. Without reference standards, chromatographic data alone is insufficient for positive identification.
Causality & Solutions:
You must correlate the chromatographic peaks to the known chemical structures.
-
Solution 1 (Ideal): Use Certified Reference Standards: Inject pure standards of the cis and trans isomers individually to confirm their respective retention times. Commercial suppliers often provide the trans isomer.[11][12]
-
Solution 2 (Definitive): Fraction Collection and NMR Analysis: If standards are unavailable, collect the eluent for each peak from a semi-preparative run. After removing the solvent, analyze each fraction by 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Key NMR Technique: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is definitive.[13][14] It detects protons that are close in space (<5 Å). For the cis isomer, a NOE cross-peak will be observed between the protons on the carbons bearing the two substituents. This cross-peak will be absent or extremely weak for the trans isomer.
-
Coupling Constants (¹H NMR): The coupling constants (J-values) between protons on the cyclohexane ring can also provide clues. Axial-axial couplings are typically large (8-14 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz).[15] The pattern of these couplings can help determine the chair conformation and relative stereochemistry.
-
Exemplary Analytical Protocol (HPLC)
This protocol serves as a robust starting point for method development.
// Nodes Prep_Sample [label="1. Sample Preparation\n(Dissolve in Mobile Phase, 1 mg/mL)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_Mobile [label="2. Mobile Phase Preparation\n(e.g., Acetonitrile/Water with Additive)", fillcolor="#F1F3F4", fontcolor="#202124"]; Equilibrate [label="3. Column Equilibration\n(Flush with Mobile Phase for 30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Inject [label="4. Injection & Data Acquisition\n(Inject 5-10 µL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="5. Data Analysis\n(Check Resolution, Tailing, RT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize [label="6. Optimize if Needed\n(Refer to Troubleshooting Guide)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Prep_Sample -> Prep_Mobile; Prep_Mobile -> Equilibrate; Equilibrate -> Inject; Inject -> Analyze; Analyze -> Optimize; Optimize -> Prep_Mobile [label="Adjust\nParameters"]; } .enddot Caption: General HPLC experimental workflow.
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Condition 1 (Reversed-Phase) | Recommended Condition 2 (Chiral) |
| Column | Phenyl-Hexyl, 3 µm, 4.6 x 150 mm | Chiralpak® (Polysaccharide) or Whelk-O® 1 (Pirkle), 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Isocratic: Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |
| Gradient (Cond. 1) | 10% B to 70% B over 20 minutes | N/A |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 25 °C |
| Detection | UV at 215 nm & 254 nm | UV at 215 nm & 254 nm |
| Injection Vol. | 5 µL | 10 µL |
Protocol Steps:
-
Sample Preparation: Prepare a stock solution of your cis/trans mixture at approximately 1 mg/mL in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.
-
System Preparation: Thoroughly flush the HPLC system with the mobile phase to ensure a stable baseline.[16]
-
Column Equilibration: Equilibrate the column with the initial mobile phase for at least 30 minutes or until the baseline is stable.
-
Injection: Inject the sample and begin data acquisition.
-
Analysis: Evaluate the resulting chromatogram for resolution, peak shape, and retention time. If separation is inadequate, refer to the troubleshooting guide to systematically optimize the method.
References
-
Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Available from: [Link]
-
Dalton Transactions (RSC Publishing). Synthesis and NMR characterization of the cis and trans isomers of [Ptii(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer. Available from: [Link]
-
Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR. Available from: [Link]
-
MSU Chemistry. (2018, November 29). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. Available from: [Link]
-
International Journal of Pharmaceutical Erudition. (2011, February 10). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. Available from: [Link]
-
Washington State University. HPLC Troubleshooting Guide. Available from: [Link]
-
HPLC Primer. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. Available from: [Link]
-
Doc Brown's Chemistry. proton NMR spectrum of E/Z pent-2-ene (cis/trans isomers). Available from: [Link]
-
Environmental Protection Agency. Benzyl [4-(aminomethyl)cyclohexyl]carbamate Properties. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
- Google Patents. US3880925A - Separation and purification of cis and trans isomers.
-
PMC. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Available from: [Link]
-
Environmental Protection Agency. Benzyl [4-(aminomethyl)cyclohexyl]carbamate - Links. Available from: [Link]
-
Taylor & Francis Online. Chiral Drug Separation. Available from: [Link]
-
Wiley Analytical Science. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines. Available from: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Available from: [Link]
-
Engineered Science Publisher. (2025, December 8). Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. Available from: [Link]
-
PMC. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Available from: [Link]
-
SciSpace. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC. Available from: [Link]
-
Engineered Science Publisher. (2025, November 27). Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. eijppr.com [eijppr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. CompTox Chemicals Dashboard [comptox.epa.gov]
- 11. benzyl trans-N-(4-aminocyclohexyl)carbamate | 149423-77-8 [sigmaaldrich.com]
- 12. Benzyl (trans-4-aminocyclohexyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 16. s3.wp.wsu.edu [s3.wp.wsu.edu]
Technical Support Center: Optimizing Mono-Protection of cis-1,4-Bis(aminomethyl)cyclohexane
Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists struggling with the selective mono-protection (specifically mono-Boc protection) of cis-1,4-bis(aminomethyl)cyclohexane.
Because this substrate is a highly symmetrical diamine with two equally reactive primary amines, standard stoichiometric approaches inevitably lead to poor yields. This portal will diagnose the root causes of these failures and provide field-validated, self-purifying protocols to maximize your mono-protected yield.
Diagnostic Logic: Why is my yield so low?
Before altering your protocol, use the decision tree below to identify the fundamental kinetic or stoichiometric bottleneck in your current workflow.
Troubleshooting logic for optimizing diamine mono-protection yields.
Frequently Asked Questions (FAQs) & Mechanistic Insights
Q: I used exactly 1.0 equivalent of Boc₂O with 1.0 equivalent of cis-1,4-bis(aminomethyl)cyclohexane. Why am I getting 30% di-protected byproduct? A: This is a classic statistical distribution problem. Because the two aminomethyl groups are separated by the rigid cyclohexane ring, the protection of the first amine does not significantly alter the steric or electronic environment of the second amine. Thus, the mono-protected intermediate competes equally with the unprotected starting material for the remaining Boc₂O[1]. This inevitably results in a statistical mixture of unprotected, mono-protected, and di-protected species[2].
Q: I cannot afford to use a 10-fold excess of my diamine. How can I chemically differentiate the two identical amines? A: The most reliable method is electronic desymmetrization via mono-protonation [3]. By adding exactly 1.0 equivalent of an acid, you convert one of the primary amines into an ammonium salt. An ammonium salt is not nucleophilic and cannot react with Boc₂O[4]. This leaves the other amine as a free base, which readily attacks the electrophilic Boc₂O[4].
Q: The literature suggests using anhydrous HCl gas for mono-protonation, but my lab isn't equipped for that. What is the alternative? A: You can generate anhydrous HCl in situ using Chlorotrimethylsilane (Me₃SiCl) in anhydrous methanol[5]. When Me₃SiCl reacts with methanol, it quantitatively yields HCl and methoxytrimethylsilane. This allows you to accurately weigh out a liquid (Me₃SiCl) to deliver exactly 1.0 equivalent of HCl without the hazards of compressed gas[5].
Q: Can flow chemistry improve this? A: Yes. Microreactor technology (MRT) and flow chemistry prevent localized concentration gradients of Boc₂O[2]. By maintaining a precise flow rate (often optimized at 0.8 eq of Boc₂O), flow reactors suppress di-protection and achieve near 100% conversion of the limiting reagent, though isolated yields of the mono-product typically hover around 45% without prior mono-protonation[2].
Quantitative Data: Strategy Comparison
The following table summarizes the expected outcomes of various protection strategies applied to symmetrical diamines.
| Strategy | Reagent Ratio (Diamine:Boc₂O) | Typical Mono-Boc Yield | Key Advantage | Primary Limitation |
| Direct Batch | 1:1 | 30 - 40% | Simple setup | High di-protected byproduct |
| Excess Diamine | 5:1 to 10:1 | 75 - 90%[6] | High selectivity | Highly wasteful for expensive diamines |
| Flow Chemistry | 1:0.8 | ~45%[2] | Scalable, continuous | Requires specialized MRT equipment |
| Mono-Protonation | 1:1 (with 1 eq acid) | 65 - 87%[3] | Atom economical | Requires precise pH control during workup |
Validated Protocol: The "One-Pot" Mono-Protonation Method
This protocol utilizes the Me₃SiCl in situ acid generation method. It is designed as a self-validating system : the success of the reaction is physically confirmed during the workup phase. The intermediate ether wash specifically targets and removes non-polar di-protected impurities, while your desired mono-protected product remains safely trapped in the aqueous layer as a water-soluble amine salt until basification[4].
Workflow for the one-pot mono-protonation and selective Boc-protection of diamines.
Step-by-Step Methodology
Phase 1: Desymmetrization (Mono-Protonation)
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve cis-1,4-bis(aminomethyl)cyclohexane (1.0 eq) in anhydrous methanol under a nitrogen atmosphere[4].
-
Cooling: Chill the solution to 0 °C using an ice bath.
-
Acid Generation: Dropwise, add exactly 1.0 equivalent of freshly distilled Chlorotrimethylsilane (Me₃SiCl)[5]. Causality note: The Me₃SiCl reacts with methanol to generate exactly 1.0 eq of HCl, protonating one amine and rendering it non-nucleophilic.
-
Equilibration: Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete thermodynamic equilibration of the salt[7]. Add 1 mL of deionized water[5].
Phase 2: Selective Protection 5. Boc Addition: Prepare a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in a small volume of methanol. Add this dropwise to the reaction mixture at room temperature[5]. 6. Reaction: Stir the mixture at room temperature for 1 hour[5]. The free amine will attack the Boc₂O, while the protonated amine remains unreactive.
Phase 3: Self-Purifying Workup 7. Aqueous Dilution: Dilute the reaction mixture with deionized water. At this stage, your desired product is a mono-Boc, mono-ammonium hydrochloride salt (water-soluble). 8. Impurity Extraction: Wash the aqueous layer with diethyl ether (3 x volumes)[4]. Causality note: This step is critical. It strips away any unreacted Boc₂O and the highly non-polar di-Boc protected byproduct, leaving your pure product in the water. 9. Basification: Carefully adjust the pH of the aqueous layer to >12 using a 4N NaOH solution[8]. Causality note: This deprotonates the ammonium salt, reverting it to a free, lipophilic primary amine. 10. Product Isolation: Extract the liberated mono-Boc diamine into dichloromethane (3 x volumes)[4]. 11. Finishing: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure mono-protected cis-1,4-bis(aminomethyl)cyclohexane[4].
References
-
Sciforum. Selective Mono-Boc-Protection of Bispidine. Available at: [Link]
-
SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available at:[Link]
-
ACS Publications. Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides. Available at: [Link]
-
Synthetic Communications. A Facile Route for Mono-BOC Protection of Symmetrical and Unsymmetrical Diamines. Available at: [Link]
-
Redalyc. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available at: [Link]
-
ResearchGate. Selective Mono‐BOC Protection of Diamines. Available at: [Link]
Sources
- 1. sciforum.net [sciforum.net]
- 2. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 3. bioorg.org [bioorg.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. redalyc.org [redalyc.org]
Technical Support Center: Solubility Enhancement of Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate in aqueous buffers. We will move from foundational principles and frequently asked questions to a systematic, tiered troubleshooting workflow with detailed experimental protocols.
Understanding the Molecule: Physicochemical Profile
The solubility behavior of any compound is dictated by its structure. This compound possesses distinct chemical features that govern its interaction with aqueous media: a hydrophobic benzyl group, a carbamate linker, and a basic aminocyclohexyl moiety.
Based on its structure and data from analogous compounds, we can establish a working physicochemical profile.
| Property | Estimated Value | Implication for Aqueous Solubility |
| Molecular Weight | ~262.36 g/mol | Moderate size, generally favorable. |
| Basic pKa (pKb) | ~9.3 | Critical. The cyclohexylamine is a weak base. The compound will be largely un-ionized and poorly soluble at neutral or alkaline pH. |
| LogP (Octanol/Water) | ~1.6 - 2.5 | Indicates moderate lipophilicity. The non-polar benzyl and cyclohexyl groups contribute to poor water solubility. |
| Water Solubility | Very low at pH > 8 | The intrinsic solubility of the un-ionized form is expected to be minimal. |
Note: These values are estimated based on the structure and publicly available data for similar molecules[1]. Experimental verification is essential.
Frequently Asked Questions (FAQs)
Q1: My compound won't dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. Why?
A: This is expected behavior. Your compound is a weak base with an estimated pKa of ~9.3[1]. At pH 7.4, which is significantly below the pKa, the Henderson-Hasselbalch equation predicts that the primary amine group on the cyclohexyl ring will be predominantly in its protonated, charged (ionized) form. While this ionized form is more soluble than the neutral form, the overall solubility may still be limited by the molecule's hydrophobic regions. If you are observing very poor solubility, it could be due to the formation of an insoluble salt with components of the buffer or insufficient ionization to overcome the hydrophobicity. The first and most effective step is to lower the pH further.[2][3]
Q2: I'm using DMSO to make a stock solution, but it crashes out when I dilute it into my aqueous assay buffer. What should I do?
A: This is a common issue known as precipitation upon dilution. Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve your compound at high concentrations[4]. However, when this concentrated stock is introduced into an aqueous buffer where the compound's solubility is low, the solution becomes supersaturated, leading to precipitation. To mitigate this, you can:
-
Lower the final concentration of the compound in the assay.
-
Decrease the percentage of DMSO in the final solution (typically aim for <0.5% v/v to avoid artifacts).
-
Modify the aqueous buffer itself to be a better solvent for your compound using the strategies outlined in this guide, such as lowering the pH or adding other excipients.[4][5]
Q3: Is salt formation a viable strategy for this compound?
A: Yes, in principle. Since the compound is a weak base, it can form salts with acids (e.g., hydrochloride, acetate, citrate salts). In fact, by dissolving the compound in an acidic buffer, you are creating the salt in situ. Preparing a stable, solid salt form can be an excellent strategy for improving solubility and dissolution rate, but it requires chemical synthesis and characterization.[4][6] For laboratory and screening purposes, adjusting the buffer pH is the most direct way to achieve the same effect.
Systematic Troubleshooting Guide for Solubility Enhancement
This guide presents a tiered approach, starting with the simplest and most impactful methods before progressing to more complex formulation strategies.
Caption: Troubleshooting workflow for solubility enhancement.
Tier 1: pH Adjustment
Scientific Principle: The most effective strategy for a weakly basic compound is to lower the pH of the aqueous buffer. According to the Henderson-Hasselbalch equation for a base, pH = pKa + log([Base]/[Acid]), where 'Base' is the un-ionized, poorly soluble form and 'Acid' is the protonated, more soluble conjugate acid.[3] By decreasing the pH well below the pKa of ~9.3, the equilibrium shifts heavily toward the protonated (ionized) form, which is more polar and exhibits significantly higher aqueous solubility.[2][7]
Execution:
-
Determine the target pH for your experiment. For biological assays, a pH between 4.5 and 6.8 is often a good compromise between solubility and physiological relevance.
-
Perform an equilibrium solubility study (see Protocol 4.1 ) using standard buffers (see Protocol 4.2 ) at pH 1.2, 4.5, and 6.8, as recommended by WHO guidelines for biopharmaceutical classification.[8][9]
-
Analyze the concentration of the dissolved compound by a suitable analytical method, such as HPLC-UV (see Protocol 4.3 ).
Expected Outcome: You should observe a dramatic, logarithmic increase in solubility as the pH decreases.
| Buffer (37 °C) | Expected pH | Predicted Ionization State | Expected Solubility |
| 0.1 N HCl | 1.2 | >99.9% Protonated | High |
| Acetate Buffer | 4.5 | >99.9% Protonated | High |
| Phosphate Buffer | 6.8 | >99% Protonated | Medium-High |
| PBS | 7.4 | ~98-99% Protonated | Medium |
Tier 2: Co-solvents
Scientific Principle: If pH adjustment alone is insufficient or not viable for your experimental system, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5][10] This reduction in polarity lowers the interfacial tension between the solute and the solvent, making it energetically more favorable for the hydrophobic parts of your molecule (the benzyl group) to be solvated.[11]
Common Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerin
Execution:
-
Select a buffer pH where the compound is already ionized (e.g., pH 4.5).
-
Prepare a series of buffer solutions containing increasing percentages (e.g., 5%, 10%, 20% v/v) of the chosen co-solvent.
-
Perform an equilibrium solubility study (Protocol 4.1 ) in each co-solvent mixture.
-
Caution: Be mindful of the potential toxicity or confounding biological effects of co-solvents in your specific application, especially at higher concentrations.[4][12]
Tier 3: Surfactants
Scientific Principle: Surfactants are amphiphilic molecules that can dramatically increase the solubility of hydrophobic compounds through micellization.[13][14] Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The non-polar parts of your compound can partition into the hydrophobic core, effectively being "hidden" from the aqueous environment, leading to a significant increase in apparent solubility.[15][16]
Common Non-ionic Surfactants:
-
Polysorbate 80 (Tween® 80)
-
Polysorbate 20 (Tween® 20)
-
Polyoxyl 35 Castor Oil (Cremophor® EL)
Execution:
-
Prepare solutions of the surfactant in your chosen buffer (e.g., pH 6.8 phosphate buffer) at concentrations above their known CMC (e.g., 0.1%, 0.5%, 1.0% w/v).
-
Conduct an equilibrium solubility study (Protocol 4.1 ) in these surfactant-containing buffers.
-
Note that surfactants can interfere with some analytical techniques and biological assays.
Tier 4: Cyclodextrins
Scientific Principle: Cyclodextrins are cyclic oligosaccharides with a unique structure resembling a truncated cone. The exterior is hydrophilic, while the interior cavity is hydrophobic.[17][18] They can encapsulate a "guest" molecule—in this case, the hydrophobic benzyl portion of your compound—if it has the appropriate size and geometry to fit into the cavity.[19] This forms an "inclusion complex," where the hydrophobic part of the drug is shielded from water, markedly increasing its solubility.[20]
Common Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®)
Execution:
-
This is typically evaluated via a phase solubility study. Prepare a series of cyclodextrin solutions in a fixed buffer (e.g., 0 to 50 mM HP-β-CD).
-
Add an excess of your compound to each solution and determine the apparent solubility at equilibrium.
-
Plotting the drug concentration against the cyclodextrin concentration will reveal the nature of the complexation and the solubility enhancement.
Caption: Mechanisms of common solubility enhancement techniques.
Core Experimental Protocols
Protocol 4.1: Equilibrium "Shake-Flask" Solubility Assay
This protocol is adapted from standard industry and regulatory guidelines.[21][22][23]
-
Preparation: For each buffer/excipient condition, place a sufficient amount of this compound into a glass vial to ensure an excess of solid material remains after equilibrium is reached. A good starting point is 2-5 mg of compound per 1 mL of medium.
-
Incubation: Add the test medium (e.g., 1-2 mL of buffer from Protocol 4.2 ) to each vial. Seal the vials tightly.
-
Equilibration: Place the vials in an incubator shaker set to 37 ± 1 °C (or other desired temperature) with constant agitation (e.g., orbital shaker at 100-150 rpm). Equilibration time is critical; sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure a plateau has been reached.[8] Equilibrium is confirmed when two consecutive time points yield concentrations within a narrow range (e.g., ±5%).
-
Phase Separation: After equilibration, stop the agitation and allow the vials to sit at the incubation temperature for at least 1 hour for large particles to settle. Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a 0.22 µm or 0.45 µm syringe filter (e.g., PVDF or PTFE, pre-tested for non-binding) to remove all undissolved solids.
-
Dilution & Analysis: Immediately dilute the clear filtrate with a suitable mobile phase or solvent to prevent precipitation and bring the concentration within the linear range of your analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method (Protocol 4.3 ).
-
pH Measurement: Measure the final pH of the saturated solution in each vial after sampling to ensure it has not shifted significantly.
Protocol 4.2: Preparation of Standard Aqueous Buffers
These buffers are recommended for BCS (Biopharmaceutics Classification System) solubility determinations.[8] Prepare all buffers at the temperature of the experiment (e.g., 37 °C).
-
pH 1.2 (0.1 N HCl or Simulated Gastric Fluid without enzymes):
-
Add 8.3 mL of concentrated HCl to 900 mL of purified water.
-
Adjust the final volume to 1000 mL with water. Verify pH.
-
-
pH 4.5 (Acetate Buffer):
-
Dissolve 2.99 g of sodium acetate trihydrate in ~900 mL of water.
-
Add 14.0 mL of 2 N acetic acid.
-
Adjust the pH to 4.5 with acetic acid or NaOH, and bring the final volume to 1000 mL.
-
-
pH 6.8 (Phosphate Buffer):
-
Dissolve 28.8 g of disodium hydrogen phosphate and 11.45 g of potassium dihydrogen phosphate in water.
-
Adjust the final volume to 1000 mL and verify the pH is 6.8.
-
Protocol 4.3: HPLC-UV Quantification Method
Given the compound's structure (a carbamate with a benzyl group), a standard reversed-phase HPLC method with UV detection is appropriate.[24][25][26]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes. (This is a starting point and must be optimized).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 220 nm (for the benzene ring) or scan from 200-300 nm to find the absorbance maximum.[26]
-
Calibration: Prepare a standard curve using a stock solution of the compound in a strong solvent (e.g., acetonitrile or methanol) diluted in the mobile phase. Ensure the standard curve is linear over the expected concentration range of your samples.
References
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Google AI.
- Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Pharmaceutical Research, 12(5), 733-751.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). Pharmaceutics, 15(6), 1696.
- Cosolvent. (2024). In Wikipedia.
- Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates?. (2021). International Journal of Molecular Sciences, 22(19), 10765.
- Cyclodextrins used as excipients. (2017). European Medicines Agency.
- A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021).
- Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
- Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly W
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). Pharma Excipients.
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020).
- Solubilization by surfactants: Significance and symbolism. (2025). Elsevier.
- Cyclodextrins in pharmaceutical formulations II: solubilization, binding constant, and complexation efficiency. (2015). Pharma Excipients.
- CHAPTER 5: Cyclodextrins for Pharmaceutical and Biomedical Applications. (2013). The Royal Society of Chemistry.
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences, 11(1), 1-12.
- Can anyone tell me how to perform equilibrium solubility studies step by step practically?. (2013).
- Prediction of pH-dependent aqueous solubility of druglike molecules. (2006).
- WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (n.d.). ECA Academy.
- Chapter 3. Pharmacokinetics. (n.d.). AccessPhysiotherapy.
- TRS 1019 - Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (2019).
- Benzyl [4-(aminomethyl)cyclohexyl]carbamate Properties. (2025). EPA CompTox Chemicals Dashboard.
- Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics, 2012, 735052.
- SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 2848-2859.
- METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI. (n.d.). U.S. Geological Survey.
- pKa values in solubility determination using the Henderson- Hasselbalch equation. (2015). ADMET & DMPK, 3(4), 261-262.
- Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2025).
- Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (2019).
- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2017). Chinese Pharmaceutical Journal, 52(17), 1475-1479.
- FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. (2017).
- A Review on Solubility Enhancement Techniques. (2020). International Journal of Pharmacy & Pharmaceutical Research, 19(2), 220-235.
- Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.).
- Rapid On-Line-SPE HPLC Determination of Carbofuran and Carbaryl in Tap and Environmental Waters. (2020).
- The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. (n.d.). Agilent.
- Determination of carbamates in soils by liquid chromatography coupled with on-line postcolumn UV irradiation and chemiluminescence detection. (2018). Arabian Journal of Chemistry, 11(7), 1083-1090.
- HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. (n.d.).
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 3. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 4. wjbphs.com [wjbphs.com]
- 5. admin.mantechpublications.com [admin.mantechpublications.com]
- 6. journal.appconnect.in [journal.appconnect.in]
- 7. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. who.int [who.int]
- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. researchgate.net [researchgate.net]
- 15. asianpharmtech.com [asianpharmtech.com]
- 16. wisdomlib.org [wisdomlib.org]
- 17. Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ema.europa.eu [ema.europa.eu]
- 21. researchgate.net [researchgate.net]
- 22. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 23. TRS 1019 - Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver [who.int]
- 24. pubs.usgs.gov [pubs.usgs.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. researchgate.net [researchgate.net]
Troubleshooting low reactivity of sterically hindered cyclohexyl amines
Topic: Troubleshooting Low Reactivity in Chemical Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Introduction: The "Cyclohexyl Wall"
As a Senior Application Scientist, I frequently field inquiries about the "Cyclohexyl Wall"—the abrupt drop in reactivity observed when moving from linear alkyl amines to 2,6-disubstituted or t-butyl cyclohexyl amines.
If you are reading this, your standard EDC/HATU coupling likely failed, or your reductive amination yielded only starting material. The issue is rarely electronic; it is almost exclusively steric gating combined with conformational locking .
This guide bypasses standard textbook advice. We focus on high-energy intermediates, specific catalytic pockets, and solvent-assisted activation to force these reactions to completion.
Module 1: Conformational Analysis (The "Why")
Q: Why is my 2-substituted cyclohexylamine inert compared to a similar linear amine?
A: It is a matter of orbital trajectory. Nucleophilic attack by the amine nitrogen requires the lone pair to be accessible. In cyclohexyl systems, this is dictated by A-values and ring flipping.
-
The Problem: If a bulky substituent (e.g., t-butyl) locks the ring, the amine group may be forced into an axial position to relieve steric strain from adjacent groups (A-strain). Axial amines suffer from 1,3-diaxial interactions that shield the nitrogen lone pair from approaching electrophiles.
-
The Diagnostic: Check your
H NMR coupling constants ( -values) of the proton geminal to the amine.- : The proton is axial, meaning your amine is equatorial (More reactive).
- : The proton is equatorial, meaning your amine is axial (Less reactive).
Module 2: Amide Coupling (Overcoming the Barrier)
Q: HATU and EDC failed. What is the "Nuclear Option" for amide coupling?
A: When standard uronium/phosphonium reagents fail, you must abandon the "active ester" pathway. The electrophilicity of an OBt/OAt ester is insufficient to overcome the steric repulsion of a hindered cyclohexyl amine.
The Solution: Convert the carboxylic acid to an Acid Chloride or Acyl Fluoride .
Protocol A: Ghosez’s Reagent (Acid Chloride)
Ghosez’s reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions, avoiding the harsh acidity of SOCl
-
Dissolve carboxylic acid (1.0 equiv) in dry DCM.
-
Add Ghosez’s reagent (1.2 equiv). Stir at RT for 1–2 hours.
-
Self-Validating Check: Monitor by TLC (aliquot quenched with MeOH). The acid spot should disappear, replaced by the methyl ester (indicates acid chloride formation).
-
-
Add the hindered cyclohexyl amine (1.2–1.5 equiv) and DIPEA (2.0 equiv).
-
Stir at RT or reflux.
Protocol B: Acyl Fluorides (TFFH/BTFFH)
Acyl fluorides are more stable to moisture than chlorides but highly reactive toward amines.
-
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
-
Condition: Acid (1 equiv), TFFH (1.1 equiv), DIPEA (3 equiv) in DCM.
Visualizing the Decision Matrix:
Figure 1: Decision matrix for selecting coupling reagents based on steric hindrance.
Module 3: Buchwald-Hartwig Amination
Q: My Pd-catalyzed coupling works for aniline but fails for my cyclohexylamine. Why?
A: Hindered alkyl amines struggle with the reductive elimination step in the catalytic cycle. The amine is too bulky to coordinate effectively to the Pd(II) center, or the resulting complex is too crowded to eliminate the product.
The Solution: Ligand Selection. You need a ligand that is bulky enough to promote reductive elimination but flexible enough to allow amine binding.
| Ligand | Application | Recommendation |
| BrettPhos | Primary hindered amines | First Choice. The "gold standard" for primary alkyl amines. |
| RuPhos | Secondary amines | Excellent for sterically demanding secondary amines. |
| XPhos | General hindered | Good alternative if BrettPhos fails. |
| BINAP | Hindered amines | Avoid. Generally insufficient for sterically demanding alkyl amines. |
Protocol Recommendation:
-
Catalyst: Pd(OAc)
or Pd (dba) -
Ligand: BrettPhos (for primary) or RuPhos (for secondary)
-
Base: NaOtBu (Strong base is usually required)
-
Solvent: t-Amyl alcohol or Dioxane (100 °C)
Module 4: Reductive Amination
Q: I see the ketone and amine in the flask, but no imine forms. How do I force it?
A: Steric hindrance prevents the initial nucleophilic attack of the amine on the carbonyl carbon.[1] Standard conditions (NaBH(OAc)
The Solution: Titanium(IV) Isopropoxide [Ti(OiPr)
Mechanism:
Ti(OiPr)
Step-by-Step Protocol:
-
Mix Ketone (1.0 equiv) and Hindered Amine (1.2 equiv) in neat Ti(OiPr)
(2.0 equiv).-
Note: No solvent initially. The Ti species is the solvent.
-
-
Stir at RT for 6–12 hours (or 60 °C if very hindered).
-
Self-Validating Check: Monitor IR. Disappearance of the ketone C=O stretch (~1715 cm
) and appearance of the imine C=N stretch (~1640 cm ).
-
-
Dilute with dry MeOH or EtOH.
-
Add Reducing Agent: NaBH
(2.0 equiv) carefully (exothermic). -
Quench with aqueous NaOH or NH
OH to precipitate titanium salts as a white solid. Filter and extract.
Figure 2: Titanium-mediated reductive amination pathway.[3]
Module 5: The Solvent Hack (HFIP)
Q: I've tried everything above. Is there a "Hail Mary" approach?
A: Yes. Change your solvent to Hexafluoroisopropanol (HFIP) .[4][5]
The Science: HFIP is a strong hydrogen bond donor (HBD) but a poor nucleophile.[6] It forms H-bond clusters that stabilize the tetrahedral intermediate in amide coupling and polarize carbonyls, effectively acting as a "solvent catalyst."
-
Application: Amide coupling (using EDC) or Ugi/Passerini reactions.
-
Effect: Reaction rates in HFIP can be 1000x faster than in DCM/DMF for hindered substrates.
-
Warning: HFIP is acidic (pK
~9). Ensure your amine is not protonated to the point of deactivation (add excess base if necessary, though HFIP usually solvates the free base well).
References
-
Ghosez's Reagent: Ghosez, L., et al. "Synthesis and Reactivity of 1-Chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, 1980 , 59, 26. Link
-
Acyl Fluorides (TFFH): Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Hindered Amino Acids." Journal of the American Chemical Society, 1995 , 117(19), 5401–5402. Link
-
Buchwald Ligands (BrettPhos): Maiti, D., & Buchwald, S. L. "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers." Journal of the American Chemical Society, 2009 , 131(47), 17423–17429. Link
-
Titanium Reductive Amination: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[2] The Journal of Organic Chemistry, 1990 , 55(8), 2552–2554.[2] Link
-
HFIP Solvent Effects: Colacino, E., et al. "Hexafluoroisopropanol (HFIP): A Powerful Solvent for the Synthesis of Amides." Chemistry – A European Journal, 2018 , 24, 1–9. Link
Sources
- 1. chimia.ch [chimia.ch]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unravelling the workings of ‘miracle solvent’ hexafluoro-isopropanol [mpip-mainz.mpg.de]
- 6. Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cbz Deprotection & Purification
Status: Operational Current Ticket: Benzyl Carbamate (Cbz) Byproduct Removal Assigned Specialist: Senior Application Scientist
Introduction: The Cbz Challenge
Welcome to the Cbz Deprotection Support Hub. While the benzyloxycarbonyl (Cbz or Z) group is a staple in amine protection due to its stability against bases and mild acids, its removal can generate problematic byproducts that complicate downstream purification.
This guide moves beyond standard textbook procedures to address the "real-world" failure modes: catalyst poisoning, benzyl cation scrambling, and difficult separations.
Diagnostic Decision Matrix
Before initiating a protocol, verify you are using the correct deprotection strategy for your substrate's specific constraints.
Figure 1: Deprotection Strategy Selector. Use this logic flow to prevent byproduct formation before it begins. Note the critical requirement for scavengers in acidolytic pathways.
Module A: Troubleshooting Hydrogenolysis (Pd/C)
Context: Hydrogenolysis is the cleanest method, theoretically yielding only Toluene (volatile) and
Issue #1: The Reaction Stalls (Catalyst Poisoning)
Symptoms: Reaction stops at 50% conversion; adding more
-
The "Acetic Acid Spike": Add 5-10% (v/v) Acetic Acid (AcOH) to your methanol solvent.
-
Catalyst Switch: Switch from Pd/C to Pearlman’s Catalyst (
) . It is significantly more robust against amine poisoning.
Issue #2: N-Methylation Impurities
Symptoms: LCMS shows a peak at
-
Immediate Fix: Switch solvent to Ethanol or Ethyl Acetate .
-
Alternative: If solubility requires MeOH, strictly limit reaction time or use Transfer Hydrogenation (Ammonium Formate) instead of
gas, as it creates a reducing environment that disfavors oxidation [2].
Module B: Acidolysis & Cation Scavenging
Context: When hydrogenolysis is impossible (e.g., presence of benzyl ethers or sulfur), acidolysis (HBr/AcOH, TFA/TFMSA) is used.
The Enemy: The Benzyl Cation (
Protocol: The "Scavenger Cocktail"
To purify the reaction in situ, you must provide a "dummy" nucleophile for the benzyl cation to attack.
| Scavenger | Type | Usage | Best For |
| Anisole | Liquid | 5-10 eq. | General purpose. Easy to remove by evaporation. |
| Pentamethylbenzene | Solid | 2-5 eq. | Highly electron-rich. Traps cations efficiently as solid byproducts [3]. |
| Triethylsilane (TES) | Liquid | 2-5 eq. | Reductive scavenger. Converts |
Step-by-Step Scavenging Workflow:
-
Dissolve substrate in TFA or HBr/AcOH.
-
IMMEDIATELY add Anisole (5 equivalents) or Pentamethylbenzene (3 equivalents).
-
Note: Without this,
-benzylation ( ) is almost guaranteed.
-
-
Workup: The benzyl group is now attached to the anisole (forming p-benzyl anisole). This is a neutral organic molecule, while your product is a salt. Separation is now trivial (see Module C).
Module C: Purification & Isolation
Context: You have completed the reaction. Now you must separate the amine product from non-basic byproducts (Toluene, Benzyl Alcohol, Benzyl Bromide, Scavenger-Adducts).
Method 1: The "Acid-Base" Wash (The Gold Standard)
This method relies on the pH-dependent solubility of the amine.
Figure 2: Acid-Base Extraction Workflow. This protocol effectively removes 95% of non-basic Cbz byproducts (benzyl alcohol, toluene, scavenger adducts).
Method 2: Solid-Phase Scavenging (For Trace Impurities)
If trace benzyl bromide or benzyl cation remains, use a solid-supported scavenger resin.
-
Reagent: Polymer-supported Trisamine or Thiol resin.
-
Action: Add resin to crude organic solution. Stir 1 hour.
-
Mechanism: The resin nucleophile attacks remaining electrophiles (
). -
Filtration: Filter off the resin. Impurities are trapped on the bead.
FAQ: Rapid Fire Troubleshooting
Q: I see a peak at M+44 in my LCMS after hydrogenolysis. A: This is likely the Carbamic Acid intermediate. It hasn't decarboxylated yet.
-
Fix: Warm the solution to 40°C or slightly acidify to force the loss of
.
Q: My product is water-soluble, so I can't do an aqueous workup. A: Do not use Method 1 (Acid/Base wash).
-
Fix: Use Ion Exchange Chromatography (SCX columns). Load the crude mixture in MeOH. Wash with MeOH (removes non-basic benzyl byproducts). Elute amine with
.
Q: Can I use AlCl3 for Cbz removal? A: Yes, specifically the AlCl3/HFIP system is excellent for chemoselective deprotection at room temperature [4]. It is milder than HBr and avoids the heavy metal waste of Pd.
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
-
Rao, H. S. P., & Senthilkumar, S. P. (2001). "Ammonium formate/Pd-C: A versatile system for the deprotection of protecting groups." Journal of Organic Chemistry.
- Yoshino, T., et al. (2004). "Pentamethylbenzene as a Scavenger for Benzyl Cations." Synlett.
-
Vinayagam, V., et al. (2025).[10] "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP." Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. rsc.org [rsc.org]
- 9. Lab Reporter [fishersci.co.uk]
- 10. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
Technical Support Center: Optimizing Hydrogenation for cis-Cyclohexane Isomers
Welcome to the technical support center dedicated to the stereoselective hydrogenation of aromatic compounds. This guide is designed for researchers, chemists, and pharmaceutical scientists who are looking to optimize their reaction conditions to selectively synthesize cis-substituted cyclohexane derivatives. Here, we will delve into the fundamental principles governing stereoselectivity and provide practical troubleshooting advice to address common challenges encountered in the lab.
The Challenge of Stereoselectivity in Arene Hydrogenation
The catalytic hydrogenation of substituted aromatic rings is a powerful transformation for accessing saturated carbocycles. However, controlling the stereochemical outcome to favor the cis isomer over the thermodynamically more stable trans isomer can be a significant challenge. The formation of the desired cis product is a kinetically controlled process, and achieving high selectivity requires a nuanced understanding of the interplay between the catalyst, substrate, and reaction conditions. Arene hydrogenation generally proceeds with high cis selectivity, although the trans isomer is usually thermodynamically favored.[1]
Fundamental Principles: The Path to the cis Isomer
The stereochemical outcome of the hydrogenation of an aromatic ring is largely determined by the way the substrate adsorbs onto the surface of the heterogeneous catalyst. The widely accepted Horiuti-Polanyi mechanism posits a stepwise addition of hydrogen atoms to the adsorbed alkene.[2][3][4] For aromatic systems, the ring typically adsorbs flat on the catalyst surface. Hydrogen atoms, also present on the surface, are then added sequentially to one face of the ring, leading to the formation of the all-cis isomer as the initial product.[5]
The key to maximizing the cis product is to ensure that the fully hydrogenated molecule desorbs from the catalyst surface before it has a chance to re-adsorb and isomerize to the more stable trans configuration.
Caption: Mechanism of cis-selective arene hydrogenation.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Issue 1: My cis/trans ratio is lower than expected.
Question: I'm getting a significant amount of the trans isomer in my final product. What are the likely causes and how can I improve the cis-selectivity?
Answer: A low cis/trans ratio is a common problem and typically indicates that the reaction conditions are allowing for the isomerization of the initially formed cis product. Here are the key factors to investigate:
Potential Causes and Solutions:
-
Reaction Temperature is Too High: Temperature is a critical parameter. Higher temperatures provide the energy needed to overcome the activation barrier for isomerization from the kinetic cis product to the more stable trans product.[6][7] Elevated temperatures can also lead to catalyst sintering, which can alter its selectivity.[8]
-
Troubleshooting Steps:
-
Systematic Temperature Screening: Perform the reaction at a range of lower temperatures (e.g., 80°C, 50°C, room temperature) to find the optimal balance between reaction rate and selectivity.[9]
-
Monitor Reaction Time: Be aware that lowering the temperature will decrease the reaction rate, so longer reaction times may be necessary.[9]
-
-
-
Insufficient Hydrogen Pressure: Low hydrogen pressure can lead to a lower concentration of hydrogen atoms on the catalyst surface. This can slow down the final hydrogenation steps, increasing the lifetime of partially hydrogenated intermediates on the surface, which may be more prone to isomerization.
-
Inappropriate Catalyst Choice: Not all hydrogenation catalysts are equal when it comes to arene hydrogenation and stereoselectivity.
-
Troubleshooting Steps:
-
Switch the Metal: Rhodium and Ruthenium catalysts are often superior to Palladium for arene hydrogenation and for achieving high cis selectivity.[10][11] Palladium is generally less active for aromatic rings.[10]
-
Consider the Support: The catalyst support can influence the dispersion and electronic properties of the metal nanoparticles.[12] Experiment with different supports (e.g., Rh/C vs. Rh/Al₂O₃) to see how it impacts selectivity.
-
-
-
Solvent Effects: The solvent can influence the conformation of the substrate-catalyst complex and the relative energies of the transition states.[13][14]
-
Troubleshooting Steps:
-
Caption: Troubleshooting workflow for low cis/trans ratio.
Issue 2: The reaction is very slow or stalls completely.
Question: My hydrogenation reaction is not proceeding to completion, even after an extended time. What should I check?
Answer: Low or no reactivity can stem from issues with the catalyst, reagents, or the reaction setup itself.
Potential Causes and Solutions:
-
Catalyst Deactivation/Poisoning: Catalysts are sensitive to impurities. Sulfur, halides, or even strongly coordinating functional groups in the substrate or solvent can poison the active sites.
-
Troubleshooting Steps:
-
Purify Reagents: Ensure your substrate and solvent are pure and dry.[15]
-
Use Fresh Catalyst: Catalysts can deactivate over time, especially if not stored under an inert atmosphere. Use freshly opened or properly stored catalyst.[15]
-
Consider a Guard Bed: If feedstock impurities are suspected, using a pre-column or guard bed can help remove poisons before they reach the catalyst.
-
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: Try increasing the catalyst loading (e.g., from 1 mol% to 5 mol%).
-
-
-
Poor Mass Transfer/Mixing: In a heterogeneous reaction, the hydrogen gas must dissolve in the liquid phase and diffuse to the catalyst surface.
-
Troubleshooting Steps:
-
Increase Agitation: Ensure vigorous stirring to maximize the gas-liquid interface and keep the catalyst suspended.[7]
-
Check Reactor Design: For larger scale reactions, the design of the reactor and impeller is crucial for efficient mixing.
-
-
-
Harsh Reaction Conditions: Very high temperatures can cause catalyst sintering, where the small metal particles aggregate into larger ones, reducing the active surface area.[8]
-
Troubleshooting Steps:
-
Characterize Spent Catalyst: Techniques like TEM can reveal changes in particle size after the reaction.[16]
-
Moderate Conditions: As discussed above, lower the temperature if possible.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for maximizing the cis-cyclohexane isomer? A: For the hydrogenation of aromatic rings, Rhodium (Rh) and Ruthenium (Ru) catalysts are generally the most effective and selective for the cis isomer.[10][11] Rhodium, in particular, often shows high activity under milder conditions. While Platinum (Pt) can also be used, it may sometimes lead to more isomerization. Palladium (Pd) is typically less effective for hydrogenating stable aromatic rings.[10]
Q2: How do homogeneous and heterogeneous catalysts compare for this application? A: Heterogeneous catalysts (e.g., Rh on carbon support) are overwhelmingly preferred. They are easily separated from the reaction mixture by filtration, which is a major advantage for product purification and catalyst recycling.[17][18] Homogeneous catalysts, while sometimes offering high selectivity, are difficult to separate from the product and are generally less suitable for the high temperatures and pressures often required for arene hydrogenation.[1][19]
Q3: What is the optimal temperature and pressure range I should start with? A: A good starting point is a low to moderate temperature (e.g., 25-80°C) and a moderate hydrogen pressure (e.g., 5-20 bar) .[7][11] These conditions often provide a good balance, favoring the kinetic cis product while maintaining a reasonable reaction rate. If the reaction is too slow, you can incrementally increase pressure first, and then temperature.
Q4: Can substituents on the aromatic ring affect the cis/trans ratio? A: Yes, absolutely. The nature of the substituent(s) can influence how the molecule adsorbs on the catalyst surface. Bulky substituents can sterically hinder adsorption on one face, potentially enhancing selectivity.[20] Conversely, coordinating groups (like -OH or -NH₂) can anchor the molecule to the surface, directing hydrogenation from a specific face.[20]
Experimental Protocols
Protocol: General Procedure for cis-Selective Hydrogenation of a Substituted Benzene
This protocol outlines a general methodology for evaluating catalyst performance and optimizing for cis-selectivity.
1. Catalyst Activation (if required):
-
Some catalysts require pre-reduction. Place the catalyst (e.g., 5 mol% Rh/C) in a high-pressure reactor.
-
Seal the reactor, purge with an inert gas (N₂ or Ar), and then pressurize with H₂.
-
Heat the reactor to the specified activation temperature (e.g., 150-300°C) for 1-2 hours.[16]
-
Cool the reactor to the desired reaction temperature under an inert atmosphere.
2. Reaction Setup:
-
In a separate flask, dissolve the substituted benzene substrate in the chosen solvent (e.g., ethanol) to a desired concentration (e.g., 0.1 M).
-
Carefully transfer the substrate solution to the reactor containing the activated catalyst under an inert atmosphere.
3. Hydrogenation:
-
Seal the reactor and purge the headspace several times with H₂ gas to remove any residual inert gas.
-
Pressurize the reactor to the desired pressure (e.g., 10 bar).
-
Begin vigorous stirring and heat the reactor to the target temperature (e.g., 50°C).
-
Monitor the reaction progress by checking hydrogen uptake on the pressure gauge and/or by taking aliquots for analysis (GC, HPLC, or NMR).
4. Work-up and Analysis:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite or a syringe filter to remove the heterogeneous catalyst.
-
Analyze the crude product by GC or ¹H NMR to determine the conversion and the cis/trans diastereomeric ratio.
Data Presentation
Table 1: Influence of Reaction Parameters on cis/trans Selectivity in Arene Hydrogenation
| Parameter | Change | Effect on H₂ on Surface | Impact on cis Isomer Formation | Reason |
| Temperature | Increase | Decrease | Decreases | Promotes isomerization to the more stable trans product.[6][7] |
| Pressure | Increase | Increase | Increases | Favors rapid hydrogenation, reducing the time for isomerization.[6] |
| Agitation | Increase | Increase | Increases | Improves mass transfer of H₂ to the catalyst surface.[7] |
| Catalyst | Rh, Ru | N/A | Favored | These metals are highly active for arene hydrogenation and often show high cis-selectivity.[10] |
References
- Heterogeneous Catalysis: The Horiuti-Polanyi Mechanism and Alkene Hydrogenation. (n.d.). Google Scholar.
- Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions - PMC. (2025, February 15). National Center for Biotechnology Information.
- Horiuti-Polanyi Mechanism → Area → Sustainability. (n.d.). Fiveable.
- Horiuti-Polanyi Mechanism Definition - Organic Chemistry Key Term - Fiveable. (2025, August 15). Fiveable.
- Give a detailed explanation of the Horiuti-Polanyi mechanism for the hydr.. - Filo. (2025, June 9). Filo.
- Functional-Group-Directed Diastereoselective Hydrogenation of Aromatic Compounds. 1. (n.d.). Google Scholar.
- Hydrogenation in Practice - AOCS. (2022, February 16). American Oil Chemists' Society.
- Homogeneous vs Heterogeneous Catalysts. (n.d.). University of Pennsylvania.
- Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. (n.d.). Google Scholar.
- Heterogenous vs Homogenous catalysis | - ChemBAM. (n.d.). ChemBAM.
- Troubleshooting guide for the synthesis of chiral alcohols - Benchchem. (n.d.). BenchChem.
- Investigating the Effect of Temperature and Pressure Changes in the Isomerization Unit Reactor on Catalyst Crushing and Catalyst Cake Formation. (2026, January 2). Eurasian Journal of Chemical, Medicinal and Petroleum Research.
- Hydrogenation Catalysts - Tokyo Chemical Industry. (n.d.). TCI Chemicals.
- Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst - RSC Publishing. (n.d.). Royal Society of Chemistry.
- Effect of Support and Polymer Modifier on the Catalytic Performance of Supported Palladium Catalysts in Hydrogenation - MDPI. (2025, September 19). MDPI.
- Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles - PMC. (n.d.). National Center for Biotechnology Information.
- Effects of hydrogenation parameters on trans isomer formation, selectivity and melting properties of fat | Request PDF - ResearchGate. (2025, August 6). ResearchGate.
- Synergy between homogeneous and heterogeneous catalysis - RSC Publishing. (n.d.). Royal Society of Chemistry.
- Understanding the effects of solvents on the hydrogenation of toluene over supported Pd and Ru catalysts | Request PDF - ResearchGate. (n.d.). ResearchGate.
- Reduction/Hydrogenation of Aromatic Rings | Request PDF - ResearchGate. (n.d.). ResearchGate.
- Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles. (n.d.). Wiley Online Library.
- Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC. (n.d.). National Center for Biotechnology Information.
- Technical Support Center: Stereoselective Synthesis - Benchchem. (n.d.). BenchChem.
- Graphene Oxide-Supported Metal Catalysts for Selective Hydrogenation of Cinnamaldehyde: Impact of Metal Choice and Support Structure - MDPI. (2025, May 10). MDPI.
- Hydrogenation of benzene to cyclohexane catalyzed by rhodium(I) complex supported on montmorillonite clay - ResearchGate. (2025, August 6). ResearchGate.
- Troubleshooting Guide: Common Catalyst Issues - Smolecule. (n.d.). Smolecule.
Sources
- 1. Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]
- 3. fiveable.me [fiveable.me]
- 4. askfilo.com [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. aocs.org [aocs.org]
- 7. researchgate.net [researchgate.net]
- 8. ejcmpr.com [ejcmpr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Support and Polymer Modifier on the Catalytic Performance of Supported Palladium Catalysts in Hydrogenation | MDPI [mdpi.com]
- 13. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.smolecule.com [pdf.smolecule.com]
- 17. chembam.com [chembam.com]
- 18. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synergy between homogeneous and heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 20. Functional-Group-Directed Diastereoselective Hydrogenation of Aromatic Compounds. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling & Stability of Amino-Cyclohexyl Carbamate Salts
Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: ACCS-HYG-001
Executive Summary: The "Double Threat" Mechanism
Welcome to the technical support hub. You are likely here because your solid amino-cyclohexyl carbamate salt (ACCS) has transitioned from a free-flowing powder to a sticky gum, or your stoichiometry calculations are consistently failing.
ACCS compounds present a unique "double threat" in synthesis and storage:
-
The Hygroscopic Amine Salt: The protonated amine moiety (e.g., hydrochloride, fumarate) on the cyclohexyl ring possesses high lattice energy but also high affinity for atmospheric water, leading to rapid deliquescence.
-
The Labile Carbamate: Once moisture enters the crystal lattice, it doesn't just sit there. The hydrated salt creates a localized acidic environment (proton transfer). This acidity catalyzes the hydrolysis of the carbamate linkage, cleaving your molecule into the parent diamine, alcohol, and CO
.
This guide provides the protocols required to interrupt this degradation loop.
Module 1: Critical Handling Protocols
Protocol A: The "Zero-Exposure" Weighing Method
Standard weighing boats are insufficient for ACCS. Use this method for analytical precision.
Prerequisites:
-
Analytical balance (0.01 mg readability).[1]
-
Sealable weighing bottle (glass) or crimp-top vial.
-
Antistatic gun (optional but recommended for dry salts).
Step-by-Step:
-
Equilibration: Allow the storage container to reach room temperature before opening to prevent condensation.
-
Tare Vessel: Place the empty weighing bottle (with lid) on the balance. Tare to 0.0000 g.[1]
-
Load (Inert): Move the storage container and weighing bottle into a glove bag or glovebox (N
/Ar atmosphere). Transfer the approximate amount of ACCS into the bottle and close the lid tightly. -
Weighing by Difference:
-
Remove the sealed bottle from the inert environment.
-
Weigh the full bottle. Record Mass (
). -
Quickly transfer the solid into your reaction vessel.[2]
-
Immediately recap the weighing bottle.
-
Reweigh the empty (or residual) bottle. Record Mass (
). -
Calculation:
.
-
Why this works: You never weigh the solid while it is exposed to air. You only weigh the container which protects the sample.
Protocol B: Non-Destructive Drying
Heat is the enemy of carbamates. Do not use standard oven drying.
| Method | Suitability | Risk Factor | Notes |
| Convection Oven (>60°C) | 🔴 CRITICAL FAIL | Thermal Decarboxylation | Will likely cleave the carbamate to isocyanate or amine. |
| High Vacuum (Ambient) | 🟢 OPTIMAL | Low | Use a liquid N |
| P | 🟡 CAUTION | Acidic Vapors | Effective, but ensure no physical contact. |
| Lyophilization | 🟢 EXCELLENT | Phase Separation | Best for recovering material that has already deliquesced. |
Module 2: Visualizing the Threat
Diagram 1: The Moisture-Induced Hydrolysis Cascade
This diagram illustrates why "wet" ACCS is chemically different from "dry" ACCS. The moisture facilitates a proton transfer from the ammonium salt to the carbamate oxygen, activating it for cleavage.
Caption: The degradation pathway of Amino-Cyclohexyl Carbamate Salts. Note that deliquescence is the "gatekeeper" step that allows acid catalysis to occur.
Module 3: Troubleshooting & FAQs
Q1: My solid has turned into a sticky gum/oil. Is it ruined?
Diagnosis: Deliquescence.[3] The salt has absorbed enough water to dissolve in it.[3] Action:
-
Do NOT heat.
-
Dissolve the entire gum in a dry solvent (e.g., anhydrous Methanol or DCM).
-
Perform a quantitative NMR (qNMR) using an internal standard (e.g., trimethoxybenzene) to check for hydrolysis (look for the loss of the carbamate -NH signal or appearance of free alcohol).
-
If intact: Re-precipitate by adding an anti-solvent (e.g., diethyl ether) or lyophilize (freeze-dry).
-
If hydrolyzed: The sample must be discarded or re-synthesized.
Q2: I see "ghost peaks" in my NMR near the carbamate region.
Diagnosis: Rotamers vs. Impurities. Insight: Cyclohexyl carbamates often exhibit rotamers (restricted rotation around the N-C(=O) bond) or conformational isomers (chair/boat) in the cyclohexyl ring. Test: Run a Variable Temperature (VT) NMR at 50°C.
-
If peaks coalesce (merge)
Rotamers (Sample is pure). -
If peaks remain distinct
Hydrolysis impurities.
Q3: Why is the melting point lower than the literature value?
Diagnosis: Lattice disruption. Explanation: Even 1-2% water content acts as a lattice impurity, depressing the melting point significantly (freezing point depression principle). This does not necessarily mean chemical decomposition, but it indicates the salt is hydrated. Action: Dry under high vacuum (<0.1 mbar) for 24 hours and re-test.
Module 4: Decision Tree for Handling
Use this workflow to determine the necessary precautions for your specific experiment.
Caption: Operational workflow for handling ACCS based on scale and application. Note that small-scale handling requires stricter controls due to the higher surface-area-to-mass ratio.
References
-
United States Pharmacopeia (USP). General Chapter <1251> Weighing on an Analytical Balance. USP-NF.
-
BenchChem. A Comparative Guide to the Hydrolytic Stability of Carbamate Linkers in Drug Delivery. (2025).[3][4][5]
-
Ghosh, A. K., & Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry.[6] Journal of Medicinal Chemistry, 58(7), 2895-2940. (2015).[6][7]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical. (Standard reference for drying agents and handling).
-
FDA Guidance for Industry. Stability Testing of New Drug Substances and Products Q1A(R2). (2003).
Sources
Validation & Comparative
1H NMR distinction between cis and trans-4-aminocyclohexyl carbamates
Executive Summary
In the structural elucidation of 4-aminocyclohexyl carbamates (and related 1,4-disubstituted cyclohexanes), stereochemical assignment is frequently non-trivial due to overlapping methylene signals. However, the distinction between cis and trans isomers can be definitively established by analyzing the methine protons (
The definitive rule of thumb for these systems is:
-
Trans-Isomer: The substituents prefer the diequatorial orientation, placing the diagnostic protons in axial positions.[1] This results in broad multiplets (
Hz) and upfield chemical shifts. -
Cis-Isomer: One substituent is axial and one is equatorial.[1][2] The proton attached to the axial substituent is equatorial , resulting in narrow multiplets (
Hz) and downfield chemical shifts relative to the trans isomer.
Mechanistic Basis: Conformational Analysis[2]
To interpret the NMR data correctly, one must understand the underlying conformational dynamics. The cyclohexane ring exists primarily in a chair conformation.
1.1 The Trans-Isomer (Diequatorial)
In trans-1,4-disubstituted cyclohexanes, steric strain is minimized when both bulky groups (the carbamate and the amine) occupy equatorial positions (
-
Proton Geometry: Consequently, the methine protons (H1 and H4) are forced into axial positions (
). -
Coupling Physics: According to the Karplus equation, vicinal coupling between two axial protons (
) corresponds to a dihedral angle of , resulting in a large coupling constant ( Hz).
1.2 The Cis-Isomer (Axial-Equatorial)
The cis-isomer forces one substituent to be axial and the other equatorial (
-
Proton Geometry: The proton attached to the axial substituent is equatorial (
). The proton attached to the equatorial substituent is axial ( ). -
Ring Flipping: While these systems can undergo ring inversion, the presence of a bulky carbamate (e.g., N-Boc) often biases the equilibrium such that the bulkier group remains equatorial.
-
Coupling Physics: An equatorial proton has gauche interactions (
) with adjacent axial and equatorial protons. This results in small coupling constants ( Hz; Hz).
1.3 Visualizing the Dynamics
The following diagram illustrates the relationship between substituent orientation and proton geometry.
Figure 1: Conformational logic linking substituent geometry to observed NMR signals.
Diagnostic Markers: The "Width at Half-Height" Method
While measuring specific
The most robust, self-validating metric is
Comparative Data Table
| Feature | Trans-Isomer | Cis-Isomer | Mechanism |
| Substituent Geometry | Equatorial ( | Axial ( | Steric minimization |
| Proton Geometry | Axial ( | Equatorial ( | Geometry is inverse to substituent |
| Coupling ( | Large ( | Small ( | Karplus Equation |
| Signal Shape | Broad Triplet / Quadruplet | Narrow Multiplet / Quintet | Summation of |
| Width ( | > 20 Hz (typically ~25 Hz) | < 12 Hz (typically ~10 Hz) | Primary Diagnostic |
| Chemical Shift ( | Upfield (Shielded) | Downfield (Deshielded) | C-C bond anisotropy |
Experimental Protocol
To ensure high-trust data (E-E-A-T), follow this workflow. This protocol includes a D₂O exchange step, which is critical for carbamates to decouple the NH proton from the CH proton, simplifying the multiplet for accurate width measurement.
Step 1: Sample Preparation
-
Dissolve 5–10 mg of the carbamate in 0.6 mL of DMSO-d₆ or CDCl₃ .
-
Note: DMSO-d₆ is preferred if the compound is polar or if NH signals are being analyzed.
-
-
D₂O Shake (Critical): Add 1–2 drops of D₂O to the NMR tube and shake vigorously.
-
Reason: This exchanges the Carbamate (-NH-CO-) and Amine (-NH₂/NHR) protons with Deuterium. This eliminates the vicinal
coupling, leaving the methine proton coupled only to the ring methylene protons.
-
Step 2: Acquisition
-
Frequency: Minimum 400 MHz recommended for clear resolution of multiplets.
-
Scans: 16–64 scans to ensure high S/N ratio for the methine signals, which can be broad and low-intensity.
Step 3: Analysis
-
Locate the methine proton (
-H) signals.- -H to Carbamate: typically 3.3 – 3.8 ppm.
- -H to Amine: typically 2.5 – 3.0 ppm.
-
Zoom in on the multiplet.
-
Measure the width of the peak (in Hz) at exactly half of its vertical height (
).
Decision Tree for Stereochemical Assignment
Use the following logic flow to assign your specific compound.
Figure 2: Step-by-step decision matrix for assigning cis/trans stereochemistry.
Case Study: 4-(tert-butoxycarbonylamino)cyclohexanol
In a comparative study of N-Boc-4-aminocyclohexanol derivatives, the following data is typical (Solvent: CDCl₃):
-
Isomer A:
-
(CH-O): 3.60 ppm (multiplet,
Hz). -
(CH-N): 3.45 ppm (multiplet,
Hz).
-
(CH-O): 3.60 ppm (multiplet,
-
Isomer B:
-
(CH-O): 3.98 ppm (narrow multiplet,
Hz). -
(CH-N): 3.80 ppm (narrow multiplet,
Hz).
-
(CH-O): 3.98 ppm (narrow multiplet,
References
-
University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: A Quick Guide. Retrieved from [Link]
-
Michigan State University. (2021).[6] Basic Practical NMR Concepts: Line Width and Shimming. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. Retrieved from [Link]
-
LibreTexts. (2021). 27.2: Line-Width Differences in NMR. Retrieved from [Link]
Sources
NOESY NMR Analysis for Confirming cis-Configuration of Cyclohexane Rings
Executive Summary
In small-molecule drug discovery, defining the relative stereochemistry of substituted cyclohexanes is a critical milestone. While X-ray crystallography is definitive, it is often inaccessible for oils or amorphous solids. Nuclear Overhauser Effect Spectroscopy (NOESY) serves as the primary solution-state alternative, allowing researchers to map spatial proximity (< 5 Å) independent of through-bond connectivity.
This guide details the application of 2D NOESY to confirm cis-configurations in cyclohexane systems. Unlike J-coupling analysis, which relies on dihedral angles (Karplus relation) and fails in overlapping spectra, NOESY provides direct evidence of spatial geometry via through-space dipolar coupling.
Part 1: Theoretical Framework & Mechanism
The Stereochemical Challenge
Cyclohexane rings exist primarily in chair conformations.[1] The relative orientation of substituents (cis vs. trans) dictates the thermodynamic stability and biological binding profile of the molecule.
-
cis-1,3-disubstituted: Can adopt a diequatorial (stable) or diaxial (unstable) conformation. In the diequatorial form, the ring protons at C1 and C3 are axial .
-
trans-1,3-disubstituted: Must have one axial and one equatorial substituent.
The NOESY Mechanism
NOESY relies on cross-relaxation between nuclear spins. When a spin population is perturbed, it transfers magnetization to spatially close spins via dipole-dipole interaction. The intensity of this transfer (
For Cyclohexanes: The "smoking gun" for a locked chair conformation is the 1,3-diaxial interaction .
-
Protons in a 1,3-diaxial relationship are
2.5 Å apart, yielding a strong NOE signal. -
Protons in a 1,2-diequatorial relationship are farther apart (
3.0 Å), yielding weaker signals.
Diagram 1: Stereochemical Determination Workflow
The following logic flow illustrates when to deploy NOESY versus J-coupling analysis.
Figure 1: Decision matrix for selecting NMR techniques. NOESY is required when J-coupling is ambiguous or spectral overlap prevents multiplet analysis.
Part 2: Comparative Analysis
The following table contrasts NOESY with alternative methods for small-molecule stereochemistry (< 1000 Da).
| Feature | NOESY (2D) | J-Coupling ( | ROESY | X-Ray Crystallography |
| Primary Data | Through-space distance (< 5 Å) | Through-bond dihedral angle | Through-space (Rotating frame) | Absolute atomic position |
| Best For | Non-adjacent stereocenters (e.g., 1,3 or 1,4 relationships) | Adjacent protons (1,2 relationships) | Mid-sized molecules (1-3 kDa) where NOE | Solids / Single crystals |
| Key Limitation | Requires mixing time optimization; sensitive to O | Requires resolved multiplets; fails in "virtual coupling" | Lower sensitivity than NOESY; spin-lock artifacts | Requires suitable crystal; lattice packing effects |
| Cyclohexane Specific | Detects 1,3-diaxial H-H proximity (proof of axial orientation) | Detects axial-axial coupling ( | Used if MW is such that | Definitive but low throughput |
Part 3: Experimental Protocol
Sample Preparation (Critical for Sensitivity)
NOE signals are small (often < 2% enhancement). Dissolved oxygen is paramagnetic and accelerates relaxation, quenching the NOE signal.
-
Solvent: Use high-quality deuterated solvent (CDCl
, DMSO- , or C D ). Benzene- often resolves overlapping cyclohexane signals better than Chloroform. -
Concentration: 10–50 mM is ideal.
-
Degassing:
-
Attach the NMR tube to a vacuum line or use a specialized screw-cap tube.
-
Perform 3 cycles of Freeze-Pump-Thaw (freeze in liquid N
, apply vacuum, thaw in warm water). -
Alternatively, bubble dry N
or Ar gas through the sample for 10-15 minutes (less effective but often sufficient for qualitative work).
-
Pulse Sequence Parameters
-
Experiment: noesygpphpp (Bruker) or NOESY (Varian/Agilent). Gradient-enhanced sequences are preferred to suppress artifacts.
-
Mixing Time (
or D8): This is the most critical variable.[2]-
Small Molecules (< 600 Da): 500 – 800 ms .
-
Reasoning: Small molecules tumble fast (short correlation time,
). The cross-relaxation rate ( ) is positive and slow. Short mixing times will yield no signal.
-
-
Large Molecules (> 1500 Da): 100 – 200 ms.
-
-
Relaxation Delay (D1): Set to
(typically 3–5 seconds). Incomplete relaxation leads to integration errors. -
Scans (NS): Minimum 16, preferably 32 or 64 to detect weak NOEs.
Data Processing
-
Phasing:
-
Small Molecules: Diagonal peaks are phased Negative (or Positive). Cross-peaks will have the Opposite sign (e.g., Diagonal: Negative / Cross-peaks: Positive).
-
Note: This "phase inversion" is unique to the extreme narrowing limit (small molecules). In large molecules (ROESY or protein NOESY), diagonal and cross-peaks have the same sign (Negative).
-
-
Zero Filling: Fill to at least 2K x 1K points for high resolution.
Part 4: Data Interpretation & Case Study
The "Cis-1,3" Confirmation
Consider 1,3-dimethylcyclohexane . You need to confirm if it is the cis (diequatorial) isomer.
-
Identify the Chair: In the cis-diequatorial conformation, the protons at C1 and C3 are Axial (
and ). -
Locate the Bridge: The proton at C5 is also axial (
). -
The Signal:
, , and form a network of 1,3-diaxial interactions.-
Look for a cross-peak between H1 and H5, and H3 and H5.
-
These protons are on the same face of the ring.
-
-
The Counter-Evidence (Trans): If the molecule were trans, one methyl would be axial, forcing its geminal proton to be equatorial. An equatorial proton (
) is spatially distant from the axial H5, resulting in a missing or very weak NOE .
Diagram 2: NOE Interaction Map (Cis-Cyclohexane)
Figure 2: Interaction map for a cis-1,3-diequatorial cyclohexane. The strong triangular network of NOEs between axial protons (H1, H3, H5) confirms the stereochemistry.
Common Pitfalls
-
Conformational Averaging: If the cyclohexane is not "locked" (e.g., by a bulky t-butyl group), it will flip between chairs at room temperature. The observed NOE will be a weighted average of both conformers. Solution: Cool the sample to -80°C or -90°C to slow the exchange and observe distinct conformers.
-
COSY Artifacts: J-coupling can leak into NOESY spectra (zero-quantum coherence). These artifacts usually have "dispersive" phase (up-down shape) rather than pure absorptive phase.
-
Spin Diffusion: If mixing time is too long (> 1s), magnetization can hop from H1 -> H2 -> H3, making H1 and H3 appear close when they are not. Keep mixing times moderate (500-600ms) to avoid this.
References
-
Claridge, T. D. W. (2016).[3] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[4] (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect).
-
Reich, H. J. (2020).[5] The Nuclear Overhauser Effect. University of Wisconsin-Madison, Department of Chemistry.
-
Claridge, T. D. W. (2021).[3] Minimizing risk of deducing wrong natural product structures from NMR data. Magnetic Resonance in Chemistry.
-
University of Ottawa NMR Facility. NOESY Experiments and Mixing Times.
Sources
Benchmarking Linker Length and Steric Bulk: Cyclohexyl Methyl vs. Ethyl Carbamates in Targeted Drug Delivery
Introduction In the development of targeted therapeutics—such as Antibody-Drug Conjugates (ADCs) and PROTACs—the linker is not merely a passive tether; it is a critical pharmacokinetic determinant. Carbamate linkers are frequently employed due to their tunable balance between systemic stability and intracellular payload release. However, their hydrolytic stability is strictly governed by their local steric environment and linker length. In this guide, we benchmark two distinct carbamate architectures: the short, unhindered ethyl carbamate and the extended, sterically demanding cyclohexyl methyl carbamate . By modulating the steric hindrance adjacent to the carbamate core, we directly influence the solvent-accessible surface area (SASA) of the carbonyl, dictating its vulnerability to plasma esterases[1].
Mechanistic Causality: Steric Shielding and SASA
The primary degradation pathway for carbamate linkers in systemic circulation is enzymatic hydrolysis by plasma esterases[2]. The rate of this hydrolysis is inversely proportional to the steric shielding around the carbamate carbonyl.
-
Ethyl Carbamates : Featuring a minimal two-carbon aliphatic chain, ethyl carbamates expose the carbonyl carbon to a high SASA. This lack of steric bulk allows rapid nucleophilic attack by plasma hydrolases, resulting in premature payload release and increased off-target toxicity in vivo[3].
-
Cyclohexyl Methyl Carbamates : The introduction of a cyclohexyl ring extended by a single methylene spacer fundamentally alters the linker's pharmacokinetic profile. The bulky chair conformation of the cyclohexyl group acts as a steric umbrella. This structural modification significantly reduces the SASA of the carbamate carbonyl, blocking the enzymatic active sites of hydrolases while maintaining sufficient flexibility for targeted intracellular cleavage (e.g., by cathepsin B)[1].
Fig 1. Logical relationship between carbamate linker steric bulk, SASA, and plasma stability.
Comparative Performance Data
To objectively evaluate these linkers, we must look at their hydrolytic stability across different biological matrices. The data below synthesizes standard benchmarking metrics for carbamate stability, highlighting the dramatic impact of the cyclohexyl methyl modification[4].
| Linker Architecture | Plasma Stability (t½, Human) | Serum Stability (t½, Mouse) | Carbonyl SASA (Ų) | Intracellular Cleavage |
| Ethyl Carbamate | ~12 hours | < 4 hours | High (~45) | Rapid |
| Cyclohexyl Methyl Carbamate | > 7 days | > 48 hours | Low (~22) | Moderate to Rapid |
Note: Mouse serum is notoriously aggressive due to high levels of carboxylesterase 1c (Ces1c), making it a stringent model for evaluating linker stability prior to in vivo murine studies[5].
Experimental Methodologies: A Self-Validating Protocol
To ensure reproducibility and scientific integrity, the evaluation of linker stability must employ a self-validating experimental design. This means incorporating rigorous quenching steps to prevent ex vivo degradation and utilizing precise analytical quantification[4].
Protocol: In Vitro Plasma/Serum Stability Assay Objective: To quantify the hydrolytic half-life (t½) of carbamate linkers in systemic circulation models.
-
Conjugate Preparation : Prepare a 10 mM stock solution of the linker-payload conjugate in anhydrous DMSO. Causality: Anhydrous DMSO prevents premature aqueous hydrolysis before the assay begins, ensuring the baseline (T=0) measurement is accurate.
-
Matrix Spiking : Dilute the stock into pre-warmed (37°C) human plasma or mouse serum to a final concentration of 10 µM. Ensure the final DMSO concentration does not exceed 1% (v/v)[4]. Causality: High co-solvent concentrations can denature plasma esterases, artificially inflating the observed linker stability.
-
Incubation & Sampling : Incubate the mixture at 37°C under gentle agitation. Withdraw 50 µL aliquots at predefined time points (0, 1, 4, 8, 24, and 48 hours)[4].
-
Reaction Quenching (Critical Step) : Immediately add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to the aliquot[4]. Causality: The 3:1 organic-to-aqueous ratio instantly precipitates plasma proteins, completely halting all enzymatic activity and preventing ex vivo degradation during sample queuing.
-
Centrifugation : Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
LC-MS/MS Analysis : Transfer the supernatant to LC vials. Quantify the remaining intact linker-conjugate using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
Fig 2. Step-by-step in vitro plasma stability benchmarking workflow for carbamate linkers.
Conclusion
The benchmarking of cyclohexyl methyl versus ethyl carbamates underscores a fundamental principle in medicinal chemistry: precise spatial modifications dictate systemic fate. While ethyl carbamates may suffice for applications requiring rapid, systemic payload release, the cyclohexyl methyl carbamate provides the mandatory steric shielding required for modern targeted therapies, where premature cleavage is dose-limiting and drives systemic toxicity[3].
References
1.1 - NIH 2. 2 - ResearchGate 3.3 - NIH 4.4 - Benchchem 5.5 - NIH
Sources
- 1. Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: steric effects of N-alkyl chain on rat plasma and liver stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Crystallographic Data Guide: cis- vs. trans-4-Aminocyclohexyl Derivatives
Executive Summary: The Stereochemical Gatekeeper
Audience: Medicinal Chemists, Crystallographers, and Process Chemists.
The 1,4-disubstituted cyclohexane ring is a privileged scaffold in modern drug discovery, serving as a critical spacer in GPCR ligands (e.g., Cariprazine) and kinase inhibitors. However, the thermodynamic and crystallographic distinction between the cis and trans isomers is the single most common failure point in early-stage scale-up.
This guide moves beyond basic stereochemistry to analyze the crystallographic drivers that dictate why the trans-isomer is the preferred pharmacophore and how the cis-isomer behaves as a persistent, difficult-to-purge impurity. We provide specific unit cell data, conformational analysis, and a field-tested protocol for selective crystallization.
Conformational Landscape Analysis
To understand the crystallographic data, one must first master the conformational dynamics in solution versus the solid state.
The trans-Isomer (The "Anchor")
-
Conformation: Predominantly diequatorial chair.
-
Stability: High.[1] Both bulky substituents (amino and carboxylic acid/alkyl) occupy equatorial positions, minimizing 1,3-diaxial interactions.
-
Crystallography: Packs efficiently due to the flat, extended topology. This flatness facilitates
-stacking interactions when aromatic substituents are present (as in Cariprazine).
The cis-Isomer (The "Chameleon")
-
Conformation: Exists in a rapid equilibrium between two degenerate chair forms. In each form, one substituent is axial and the other is equatorial .[2][3]
-
Energy Penalty: The axial substituent introduces significant steric strain (approx.[3] 1.7–1.8 kcal/mol for a methyl group, higher for charged amines).
-
Crystallography: The cis-isomer often suffers from "packing frustration." The axial substituent disrupts planar stacking, leading to lower melting points, higher solubility (making it harder to crystallize), and a tendency to form oils or solvates rather than dense anhydrous crystals.
Visualization: Conformational Dynamics
The following diagram illustrates the stability gap that drives the crystallographic differences.
Figure 1: The trans-isomer's diequatorial geometry favors direct lattice formation, while the cis-isomer's ring-flipping creates entropic barriers to crystallization.
Comparative Crystallographic Data
The following table contrasts the crystallographic parameters of a representative trans-drug salt (Cariprazine Dihydrochloride) against the baseline cis-scaffold characteristics.
| Parameter | trans-4-Aminocyclohexyl Derivative (Cariprazine 2HCl) | cis-4-Aminocyclohexyl Derivative (General) |
| Crystal System | Monoclinic | Typically Triclinic or Monoclinic (Solvated) |
| Space Group | ||
| Unit Cell a (Å) | 27.26 | Variable (often shorter due to folding) |
| Unit Cell b (Å) | 7.29 | Variable |
| Unit Cell c (Å) | 12.81 | Variable |
| Angle | 99.60° | Often >100° |
| Molecular Volume | ~2511 ų (Z=4) | Higher per molecule (due to inefficient packing) |
| Packing Motif | Cation layers parallel to bc-plane; stacking along b-axis.[4][5][6][7] | Often forms H-bonded dimers; axial group disrupts stacking. |
| Melting Point | >230 °C (Decomposes) | Typically <200 °C (Broad range) |
Key Insight: The trans-isomer's unit cell (specifically the short b-axis of ~7.3 Å) is characteristic of molecules that stack efficiently. The cis-isomers rarely achieve this density, often requiring solvent molecules to fill the voids created by the axial substituent.
Experimental Protocol: Selective Crystallization
Objective: Isolate high-purity trans-4-aminocyclohexanecarboxylic acid (or ester) from a mixed cis/trans synthesis stream. Principle: Exploiting the differential solubility driven by lattice energy. The trans-isomer (diequatorial) has a higher lattice energy and lower solubility in non-polar/polar aprotic mixtures.
Reagents & Equipment
-
Crude Mixture: 4-Aminocyclohexanecarboxylic acid (approx. 60:40 trans:cis ratio).
-
Solvent A (Good Solvent): Water or Methanol.
-
Solvent B (Anti-Solvent): Acetone or Diisopropyl Ether (DIPE).
-
Equipment: Jacketed glass reactor with overhead stirring.
Workflow Diagram
Figure 2: Selective crystallization workflow to purify the thermodynamically stable trans-isomer.
Step-by-Step Procedure
-
Dissolution: Suspend the crude amino acid mixture in Water/Methanol (1:1 v/v) at a concentration of 0.5 g/mL. Heat to reflux (approx. 80°C) until full dissolution.
-
Nucleation Control: Cool the solution slowly (10°C/hour) to 50°C. The solution should remain clear or slightly hazy.
-
Seeding (Critical): At 50°C, add 0.5 wt% of pure trans-isomer seed crystals. Hold temperature for 30 minutes to allow seed maturation.
-
Anti-Solvent Addition: Slowly add Acetone (ratio 2:1 relative to water) over 2 hours. The trans-isomer will precipitate as a dense white solid. The cis-isomer, being more soluble due to its "kinked" axial conformation, remains in the mother liquor.
-
Isolation: Cool to 5°C and age for 1 hour. Filter the solid and wash with cold acetone.
-
Validation: Check purity via NMR (
). The trans-isomer methine proton (H1) appears as a triplet of triplets (tt) at ~2.1 ppm ( ), whereas the cis-isomer H1 is a broad multiplet/quintet at ~2.3 ppm.
Case Study: Cariprazine (Vraylar)
Drug Class: Atypical Antipsychotic Structure: Contains a trans-4-aminocyclohexyl urea linker.
Why trans? In the development of Cariprazine, the trans-orientation was essential for binding affinity at the Dopamine D3 receptor. The linear extension provided by the diequatorial cyclohexane spacer allows the piperazine headgroup and the dimethylurea tail to span the receptor's binding pocket perfectly.
Crystallographic Evidence:
The dihydrochloride salt of Cariprazine crystallizes in the monoclinic space group
-
Lattice: The structure is stabilized by a network of N-H...Cl hydrogen bonds.
-
Stacking: The dichlorophenyl rings participate in
- stacking interactions, which are only possible because the trans-cyclohexyl linker holds the molecule in a planar, extended conformation. A cis-linker would introduce a "bend," disrupting this stacking and likely preventing the formation of this specific polymorph.
References
-
Cariprazine Dihydrochloride Crystal Structure
- Conformational Analysis of 1,4-Disubstituted Cyclohexanes: Source: Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience. Context: Foundational text on the diequatorial preference of trans-isomers ( kcal/mol vs axial).
-
Synthesis and Isomerization of 4-Aminocyclohexanecarboxylic Acid
- Source: Patent WO2010070368A1. "Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester HCl."
- Context: Describes the separation of cis and trans isomers via fractional crystalliz
-
PubChem Compound Summary (cis-4-Aminocyclohexanecarboxylic acid)
- Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 171560.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 4-Aminocyclohexane-1-carboxylic acid hydrochloride | C7H14ClNO2 | CID 24720880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cariprazine | C21H32Cl2N4O | CID 11154555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate, a compound that, due to its carbamate and aminocyclohexyl moieties, requires careful handling as hazardous waste. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and informed practice within the laboratory.
I. Hazard Identification and Risk Assessment: A Proactive Approach
Given the absence of a specific Safety Data Sheet (SDS) for the cis isomer of this compound, a thorough risk assessment must be conducted based on the known hazards of its structural components: the carbamate group and the aminocyclohexane moiety.
-
Carbamate Group: Carbamate esters are a class of compounds with a wide range of biological activities. Some carbamates are known to be cholinesterase inhibitors, posing potential neurotoxic risks.[1] The U.S. Environmental Protection Agency (EPA) has specific regulations for the land disposal of hazardous wastes from carbamate production, underscoring their environmental concern.[2]
-
Aminocyclohexane Moiety: Aminocyclohexane and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[3] They are also often irritating to the respiratory system and can be toxic if inhaled or absorbed through the skin.[4]
-
Benzyl Group: While the benzyl group itself is less of a primary hazard, its presence contributes to the overall molecular weight and potential for environmental persistence.
The trans isomer of this compound is classified as an acute oral toxin (Category 4). It is prudent to assume the cis isomer presents similar, if not identical, hazards. Therefore, this compound must be treated as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][5]
II. Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for disposal, it is imperative to be outfitted with the appropriate PPE to prevent exposure.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[3][6] Contaminated clothing should be removed and laundered before reuse.[7]
-
Respiratory Protection: While not always necessary for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be required if there is a risk of generating dust or aerosols.
III. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound and associated contaminated materials.
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Designate a Specific Waste Container: A dedicated, clearly labeled container should be used exclusively for this compound solid waste and contaminated materials.[1]
-
Avoid Co-mingling: Do not mix this waste stream with other chemical wastes unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible chemicals, when mixed, can react violently or produce toxic gases.[8] Carbamates can be incompatible with strong acids, bases, and oxidizing agents.[1][9]
Proper packaging ensures the safe containment and transport of hazardous waste.
-
Solid Waste: Place solid this compound directly into a compatible, high-density polyethylene (HDPE) or other approved hazardous waste container.[1][10]
-
Contaminated Materials: All materials that have come into contact with the compound, such as weighing paper, pipette tips, and gloves, must be disposed of in the same designated hazardous waste container.[1]
-
Container Integrity: Ensure the waste container is in good condition, free from damage or leaks, and has a secure, screw-top cap.[8][11] The container should not be filled beyond 90% capacity to allow for expansion.[10]
Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Required Information: The waste container must be clearly labeled with the words "Hazardous Waste."[5][11]
-
Chemical Identification: The full chemical name, "this compound," must be written out. Chemical formulas or abbreviations are not acceptable.[5][11]
-
Hazard Identification: Indicate any known hazards, such as "Toxic" and "Irritant."[1]
-
Contact Information: Include the name of the principal investigator and the laboratory location.[5]
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup by EHS.[8][11]
-
Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[10][11]
-
Segregation: Store the waste container segregated from incompatible materials, such as acids and oxidizers.[8][11]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[12]
-
Container Closure: The waste container must be kept securely closed at all times, except when adding waste.[8][11] Do not leave funnels in the container.[11]
-
Inspections: The SAA should be inspected weekly for any signs of leaks or container degradation.[8][11][12]
Timely disposal of hazardous waste is crucial for maintaining a safe laboratory environment.
-
Contact EHS: Once the waste container is nearly full (around 90% capacity), contact your institution's EHS department to arrange for a waste pickup.[11]
-
Documentation: Complete any necessary hazardous waste pickup forms as required by your institution.[5]
-
Regulatory Time Limits: Be aware of the regulatory time limits for storing hazardous waste. Once a container is full, it must typically be removed from the SAA within three days.[8][11]
IV. Spill and Emergency Procedures
In the event of a spill, prompt and correct action is necessary to mitigate any potential hazards.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Control the Spill: If it is safe to do so, use an appropriate absorbent material, such as a chemical spill kit, to contain the spill.
-
Cleanup: While wearing appropriate PPE, carefully collect the absorbent material and the spilled compound and place it in the designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and a cloth. The cleaning materials must also be disposed of as hazardous waste.[1]
-
First Aid:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. Seek medical attention if irritation develops or persists.[1][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
-
V. Data Summary and Visual Workflow
To facilitate quick reference, the key disposal information is summarized in the table below.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Potential toxicity and irritant properties.[1][3] |
| PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Prevents eye and skin contact with the hazardous material.[3][6] |
| Waste Container | Labeled, sealed, compatible (e.g., HDPE) | Ensures safe containment and prevents leaks or reactions.[1][8][11] |
| Segregation | Separate from incompatible materials (acids, oxidizers) | Prevents dangerous chemical reactions.[1][8][9] |
| Storage | Designated Satellite Accumulation Area | Complies with regulations and ensures safe, controlled storage.[8][11] |
| Spill Cleanup | Absorb, collect in hazardous waste, decontaminate | Mitigates exposure and environmental contamination.[1] |
Below is a visual representation of the decision-making and procedural workflow for the disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011). Environmental Protection Agency.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- How to Ensure Safe Chemical Waste Disposal in Labor
- Hazardous Chemical Waste Management Guidelines. Columbia University.
- Navigating the Safe Disposal of Methyl (4-formylphenyl)
- How to Dispose of Chemical Waste. University of Colorado Boulder.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Carbamates Waste Comp
- SAFETY DATA SHEET - Benzyl carbam
- Hazardous Waste Disposal Procedures. Michigan Technological University.
- SAFETY DATA SHEET - trans-1,4-Diaminocyclohexane. Sigma-Aldrich.
- SAFETY DATA SHEET - MASON® CSEBC-50. Pilot Chemical.
- Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. Environmental Protection Agency.
- Safety Data Sheet: trans-1,2-Diaminocyclohexane. Chemos GmbH&Co.KG.
- SAFETY DATA SHEET - 1,2-Diaminocyclohexane, mixture of isomers. Fisher Scientific.
- SAFETY DATA SHEET - (R,R)-(+)-Bis(α-methylbenzyl)amine Hydrochloride. TCI Chemicals.
- SAFETY DATA SHEET - Benzyl methyl ether. ThermoFisher Scientific.
- Benzyl (trans-4-aminocyclohexyl)
- AMINOCYCLOHEXANE.
- Safety D
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 9. calpaclab.com [calpaclab.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. research.columbia.edu [research.columbia.edu]
- 12. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
